N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYCFAZVJLDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Abstract
The adamantane cage is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacological profile of therapeutic agents.[1][2] Its rigid, lipophilic nature often improves metabolic stability and bioavailability.[2] This guide provides an in-depth, systematic workflow for the unambiguous structural elucidation of a novel adamantane derivative, N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. This document serves as a practical blueprint for researchers in drug discovery and chemical synthesis, demonstrating how a multi-technique, data-driven approach ensures the absolute confirmation of molecular structure, a prerequisite for any further development.
Foundational Strategy: An Integrated Analytical Approach
Caption: The integrated workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Experience: The first step is always to confirm what we are working with at the most fundamental level: its molecular formula. Low-resolution mass spectrometry can be misleading, but High-Resolution MS (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental composition.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Processing: Calculate the theoretical exact mass for the proposed structure (C₁₈H₂₄N₂O) and compare it to the experimentally observed mass.[3]
Expected Data & Interpretation
The molecular formula C₁₈H₂₄N₂O yields a monoisotopic mass of 284.1889 g/mol . The HRMS experiment should yield a prominent ion corresponding to [M+H]⁺.
| Parameter | Theoretical Value | Expected Observation | Purpose |
| Molecular Formula | C₁₈H₂₄N₂O | - | Proposed Identity |
| Exact Mass [M] | 284.1889 u | - | Basis for Calculation |
| [M+H]⁺ Ion | 285.1961 u | 285.1961 ± 5 ppm | Formula Confirmation |
| Key Fragment Ion | 135.1174 u | ~135.12 u | Adamantyl Cation (C₁₀H₁₅⁺) |
The observation of an ion with a mass-to-charge ratio (m/z) matching the theoretical [M+H]⁺ value within a narrow error margin (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula. Additionally, the adamantyl cation (m/z 135) is a highly stable and characteristic fragment in the mass spectra of adamantane derivatives, providing further structural support.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: Before diving into complex NMR analysis, a quick FT-IR spectrum provides a crucial checklist of the expected functional groups. This is a rapid and inexpensive way to verify that the key chemical transformations in the synthesis have occurred, such as the formation of the amide bond.
Experimental Protocol
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹.
Expected Data & Interpretation
The IR spectrum should display characteristic absorption bands that confirm the presence of the amine, amide, and aromatic functionalities.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| Primary Amine (Ar-NH₂) | N-H Stretch | 3400–3300 (two bands) | Confirms the amino group. |
| Secondary Amide (R-NH-CO) | N-H Stretch | ~3300 (one band) | Confirms the amide linkage.[5][6] |
| Adamantyl/Methyl | C-H Stretch | 2920–2850 | Confirms aliphatic moieties.[5] |
| Amide I | C=O Stretch | ~1640 | Crucial evidence for amide bond formation. [6] |
| Amide II | N-H Bend | ~1550 | Supports amide presence. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Trustworthiness: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A complete suite of 1D and 2D NMR experiments provides a self-validating system where every proton and carbon signal can be assigned through observed correlations, leaving no ambiguity.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is preferred to clearly observe the exchangeable NH protons).[7][8]
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Using the same sample, perform a series of 2D experiments including COSY, HSQC, and HMBC.[9]
1D NMR Analysis: The Carbon-Proton Census
The 1D spectra provide the initial inventory of all proton and carbon environments.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~9.0 | Singlet | 1H | NH (Amide) | Deshielded by carbonyl; exchangeable. |
| ~7.0-6.5 | Multiplets | 3H | Ar-H | Aromatic region. |
| ~4.9 | Broad Singlet | 2H | NH₂ (Amine) | Exchangeable protons. |
| ~2.1 | Singlet | 3H | CH₃ | Aliphatic singlet. |
| ~2.0 | Broad Singlet | 3H | Adamantane-CH | Bridgehead protons.[4] |
| ~1.8-1.7 | Multiplets | 12H | Adamantane-CH₂ | Methylene protons of the cage.[4][8] |
Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~176.0 | C=O (Amide) | Characteristic carbonyl chemical shift.[7] |
| ~148-110 | Ar-C (6 signals) | Aromatic region, includes substituted carbons. |
| ~40.5 | Adamantane-C -CO | Quaternary carbon attached to the carbonyl. |
| ~38.8 | Adamantane-CH | Bridgehead carbons.[10][11] |
| ~36.1 | Adamantane-CH₂ | Methylene carbons adjacent to C-CO.[10][11] |
| ~27.7 | Adamantane-CH₂ | Methylene carbons adjacent to CH.[10][11] |
| ~17.5 | CH₃ | Aliphatic methyl carbon. |
2D NMR Analysis: Assembling the Puzzle
2D NMR establishes the connectivity between the atoms cataloged in the 1D spectra.
-
COSY (¹H-¹H Correlation): This experiment is primarily used to confirm the connectivity of the aromatic protons. It reveals which protons are adjacent (J-coupled) on the phenyl ring, confirming the 1,2,4-substitution pattern.[12][13]
-
HSQC (¹H-¹³C Single-Bond Correlation): This experiment definitively links each proton to its directly attached carbon. It is used to assign all protonated carbons in the adamantane cage, the methyl group, and the aromatic ring.[12][14]
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for connecting the distinct structural fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, providing the long-range connectivity needed for final proof.[14][15]
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
The HMBC correlations are the linchpin of the structural proof. The correlation from the amide proton to both the carbonyl carbon and the aromatic C1 carbon unambiguously links the adamantane-carboxamide unit to the phenyl ring. Likewise, correlations from the methyl protons to three aromatic carbons (C1, C2, and C6) firmly establish its position at C2.
Single-Crystal X-Ray Diffraction: The Final Arbiter
Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of structure.[5][16] It moves beyond connectivity to define the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1]
Experimental Protocol
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-160 K) and irradiated with a monochromatic X-ray beam.[1][8]
-
Structure Solution and Refinement: The resulting diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined.
Expected Data & Interpretation
The output is a 3D model of the molecule that will:
-
Confirm Connectivity: Absolutely verify the atomic connections established by NMR.
-
Define Stereochemistry: While not applicable for this achiral molecule, it is critical for chiral compounds.
-
Reveal Conformation: Show the preferred spatial orientation of the adamantane and phenyl rings relative to the amide linker.
-
Map Intermolecular Interactions: Identify hydrogen bonding and other packing forces in the crystal lattice, which can be relevant for understanding solid-state properties.[16]
Conclusion
The structural elucidation of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a case study in modern analytical chemistry. By systematically integrating data from high-resolution mass spectrometry, infrared spectroscopy, a full suite of 1D and 2D NMR experiments, and ultimately single-crystal X-ray diffraction, we construct an unassailable body of evidence. This rigorous, multi-faceted approach ensures the scientific integrity of the data, providing the trustworthy and authoritative structural foundation required for advancing a compound through the drug development pipeline.
References
-
Kelani, M. T., et al. (2020). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciELO South Africa. Available at: [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
Farooq, U., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. Available at: [Link]
-
Pehk, T., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. Available at: [Link]
-
Wikipedia. (2024). Adamantane. Wikipedia. Available at: [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
-
OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction and theoretical study of molecular and crystal structure of new crystalline aryl- and alkyl-substituted N-(adamantan-1-yl)amides: Similarities and differences. ResearchGate. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)- N-substituted Hydrazine-1-carbothioamides. PubMed. Available at: [Link]
-
Narayana, B., et al. (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega. Available at: [Link]
-
Šekutor, M., et al. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen. Available at: [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]
-
Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Farooq, U., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]
Sources
- 1. Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bg.copernicus.org [bg.copernicus.org]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane [scielo.org.za]
- 11. kbfi.ee [kbfi.ee]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. epfl.ch [epfl.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide: A Putative 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide represents a novel investigational compound with a chemical scaffold suggestive of a targeted mechanism of action against key enzymes implicated in metabolic disorders. This technical guide synthesizes the current understanding of adamantane-based carboxamides and their likely interaction with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Through a detailed exploration of the enzyme's physiological role, the downstream consequences of its inhibition, and validated experimental protocols, this document provides a comprehensive framework for researchers to investigate the therapeutic potential of this compound.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise positioning of pharmacophoric groups, enhancing interactions with biological targets.[3] This has led to the successful development of adamantane-containing drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes mellitus.[2][3] A significant area of interest for adamantane derivatives is in the realm of enzyme inhibition, where the bulky cage-like structure can occupy hydrophobic pockets within an enzyme's active site, leading to potent and selective inhibition.[1]
The Prime Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
2.1. Physiological Role and Pathophysiological Implications
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[4][5] It catalyzes the conversion of inactive cortisone to the biologically active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid action in a tissue-specific manner.[6][7] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5]
Chronically elevated local cortisol concentrations, driven by increased 11β-HSD1 activity, are strongly associated with the pathophysiology of the metabolic syndrome.[4][8] This includes a cluster of conditions such as:
-
Insulin Resistance and Type 2 Diabetes: Excess cortisol impairs insulin signaling, promotes hepatic glucose production, and reduces glucose uptake in peripheral tissues.[9][10]
-
Obesity: 11β-HSD1 activity is often elevated in adipose tissue of obese individuals, contributing to fat accumulation, particularly in visceral depots.[8][11]
-
Dyslipidemia: Increased glucocorticoid action can lead to unfavorable lipid profiles.
-
Hypertension: Glucocorticoids can influence blood pressure regulation.
Given these strong links, the selective inhibition of 11β-HSD1 has become a highly attractive therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.[4][12][13]
2.2. Adamantane-Based Carboxamides as 11β-HSD1 Inhibitors
Recent drug discovery efforts have identified numerous adamantyl carboxamide and acetamide derivatives as potent and selective inhibitors of human 11β-HSD1.[13][14] The adamantane moiety is thought to anchor the inhibitor within a hydrophobic pocket of the enzyme's active site, while the carboxamide and associated aromatic groups form specific interactions with key amino acid residues. The structure of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide aligns with the general pharmacophore of these inhibitors, making it a strong candidate for a selective 11β-HSD1 inhibitor.
Hypothesized Mechanism of Action of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Based on the available evidence for structurally related compounds, the primary mechanism of action for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is the competitive inhibition of 11β-HSD1.
3.1. Molecular Level
At the molecular level, the compound is predicted to bind to the active site of 11β-HSD1, preventing the access of its natural substrate, cortisone. This inhibition is likely driven by a combination of hydrophobic interactions involving the adamantane cage and hydrogen bonding and/or pi-stacking interactions from the aminomethylphenyl and carboxamide moieties.
3.2. Cellular and Physiological Consequences
By inhibiting 11β-HSD1, N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is expected to decrease the intracellular conversion of cortisone to cortisol in target tissues. This leads to a cascade of beneficial downstream effects:
-
Improved Insulin Sensitivity: Reduced intracellular cortisol levels in skeletal muscle and adipose tissue are expected to enhance insulin signaling pathways. This can lead to increased glucose uptake from the bloodstream.[9]
-
Reduced Hepatic Glucose Output: In the liver, decreased cortisol levels will likely suppress gluconeogenesis, the process of producing glucose, thereby lowering fasting blood glucose levels.[10]
-
Favorable Lipid Metabolism: Inhibition of 11β-HSD1 may lead to improvements in lipid profiles and a reduction in fat accumulation in adipose tissue.[11]
The following diagram illustrates the proposed signaling pathway and the point of intervention for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
Caption: Proposed mechanism of action of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are essential.
4.1. In Vitro 11β-HSD1 Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of 11β-HSD1.
Methodology:
-
Cell Culture: Utilize a human embryonic kidney (HEK-293) cell line stably transfected with the human HSD11B1 gene, which encodes for 11β-HSD1.[13][14]
-
Compound Preparation: Prepare a stock solution of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Assay Procedure:
-
Plate the HEK-293 cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with varying concentrations of the test compound for a predetermined time.
-
Introduce the substrate, cortisone, along with the cofactor NADPH.
-
Incubate for a specific period to allow for the enzymatic conversion.
-
Terminate the reaction and collect the cell lysate or supernatant.
-
-
Quantification: Measure the amount of cortisol produced using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS) or a competitive immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.
4.2. Cellular Assay for Insulin Signaling
This assay assesses the downstream effects of 11β-HSD1 inhibition on the insulin signaling pathway.
Methodology:
-
Cell Culture: Use a relevant cell line, such as human skeletal muscle cells (myotubes) or adipocytes, which express 11β-HSD1.
-
Treatment: Treat the cells with cortisone in the presence or absence of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
-
Insulin Stimulation: After the treatment period, stimulate the cells with insulin.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt (protein kinase B) and its downstream targets.
-
Data Analysis: Quantify the band intensities to determine if the test compound can rescue the cortisone-induced impairment of insulin signaling.
4.3. In Vivo Efficacy Studies in a Diabetic Mouse Model
Animal models are crucial for evaluating the physiological effects of the compound.
Methodology:
-
Animal Model: Use a diet-induced obese (DIO) mouse model or a genetically diabetic mouse model (e.g., db/db mice), which exhibit features of the metabolic syndrome.
-
Compound Administration: Administer N-(5-amino-2-methylphenyl)adamantane-1-carboxamide orally or via another appropriate route for a specified duration.
-
Metabolic Phenotyping:
-
Monitor body weight, food intake, and body composition.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
Measure fasting blood glucose and insulin levels.
-
Analyze plasma lipid profiles.
-
-
Ex Vivo Tissue Analysis: At the end of the study, collect liver and adipose tissue to measure 11β-HSD1 activity and the expression of genes involved in glucose and lipid metabolism.[15]
The following diagram outlines a general experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Quantitative Data Summary
While specific data for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is not yet publicly available, the following table presents representative data for other adamantyl carboxamide 11β-HSD1 inhibitors to provide a benchmark for expected potency.[14]
| Compound | Human 11β-HSD1 IC50 (nM) |
| Adamantyl Carboxamide Analog 1 | 125 |
| Adamantyl Carboxamide Analog 2 | < 100 |
| Adamantyl Carboxamide Analog 3 | 114 |
Conclusion
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a promising therapeutic candidate whose mechanism of action is strongly hypothesized to be the selective inhibition of 11β-HSD1. This guide has detailed the scientific rationale behind this hypothesis, drawing from the established role of the adamantane scaffold in drug design and the critical involvement of 11β-HSD1 in metabolic diseases. The provided experimental protocols offer a clear and robust pathway for the empirical validation of this mechanism. Further investigation into this compound is warranted to fully elucidate its therapeutic potential for treating type 2 diabetes and the broader metabolic syndrome.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Patsnap Synapse. (2024, June 21). What are 11β-HSD inhibitors and how do they work? [Link]
-
Gong, Y., & Krenitsky, P. J. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]
-
Morton, N. M. (2003). 11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. Endocrine Abstracts, 6, S1. [Link]
-
Stewart, P. M., & Tomlinson, J. W. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism, 94(12), 4645–4654. [Link]
-
Alberts, P., Engblom, L., Edling, N., Forsgren, M., Klingström, G., Larsson, C., ... & Nilsson, C. (2003). The Role of 11beta-hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11beta-hsd1 Inhibitors. Current medicinal chemistry, 10(2), 151-159. [Link]
-
Stimson, R. H., & Walker, B. R. (2013). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Best Practice & Research Clinical Endocrinology & Metabolism, 27(4), 491-502. [Link]
-
Paterson, J. M., Morton, N. M., Fievet, C., Kenyon, C. J., Holmes, M. C., Staels, B., ... & Seckl, J. R. (2004). Metabolic syndrome without obesity: Hepatic overexpression of 11β-hydroxysteroid dehydrogenase type 1 in transgenic mice. Proceedings of the National Academy of Sciences, 101(18), 7088-7093. [Link]
-
Filimonov, D. A., Lagunin, A. A., & Poroikov, V. V. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Stankiewicz, M., Spyliotopoulos, A., & Kolb, P. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]
-
Valli, M., & Weber, J. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. BMC biotechnology, 16(1), 1-12. [Link]
-
Morgan, S. A., Sherlock, M., Gathercole, L. L., Lavery, G. G., Lenaghan, C., Bujalska, I. J., ... & Tomlinson, J. W. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle. Diabetes, 58(11), 2506-2515. [Link]
- The exact structure and inhibitor binding mechanisms of 11β-hydroxysteroid dehydrogenase type 1 are described in various structural biology public
-
Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 683, 1-22. [Link]
-
Rosenstock, J., & Banarer, S. (2008). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome. Diabetes Care, 31(Supplement 2), S205-S210. [Link]
-
A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. (2004). Molecular and Cellular Endocrinology, 215(1-2), 41-9. [Link]
-
Pereira, C. D., & Puga, M. A. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules, 26(2), 263. [Link]
-
Kim, J. Y., Kim, H. I., Kim, T. H., Kim, M. K., Kim, M. S., & Park, W. K. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm, 6(5), 958-963. [Link]
-
Slavica, T., & Saša, J. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 22(21), 6653-6657. [Link]
-
Slavica, T., & Saša, J. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 22(21), 6653-6657. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Whitepaper: Pharmacological Profile & Biological Targets of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Executive Summary
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (CAS: 698985-04-5) represents a high-value "privileged scaffold" in medicinal chemistry, specifically serving as a critical pharmacophore and intermediate in the development of antagonists for the P2X7 receptor .[1][2][3] Its structural architecture combines a lipophilic adamantane cage (for hydrophobic pocket occupancy) with a substituted aniline moiety (providing a vector for hydrogen bonding and further derivatization).
While often utilized as a precursor for high-affinity urea-based antagonists, the compound itself possesses intrinsic biological relevance as a chemical probe for exploring purinergic signaling and metabolic enzyme inhibition. This guide elucidates its primary biological targets, mechanism of action, and experimental validation protocols.
Chemical Identity & Physicochemical Profile[3][5][6][7]
| Property | Specification |
| IUPAC Name | N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |
| CAS Number | 698985-04-5 |
| Molecular Formula | C₁₈H₂₄N₂O |
| Molecular Weight | 284.40 g/mol |
| LogP (Predicted) | ~4.7 (Highly Lipophilic) |
| Key Moiety 1 | Adamantane Cage: Provides metabolic stability and hydrophobic bulk. |
| Key Moiety 2 | 5-amino-2-methylphenyl: Aniline "headgroup" allowing |
Primary Biological Target: P2X7 Receptor[8][9]
The most significant biological application of the N-(5-amino-2-methylphenyl)adamantane-1-carboxamide scaffold is in the modulation of the P2X7 receptor (P2X7R), an ATP-gated ion channel central to inflammation and immunity.
Mechanism of Action
The adamantane-carboxamide motif functions as an allosteric antagonist . Unlike orthosteric antagonists that compete directly with ATP, this scaffold likely binds to a hydrophobic pocket near the transmembrane domain, stabilizing the receptor in a closed or non-conducting state.
-
Pore Blockade: Prevents the formation of the macroscopic dilated pore, a unique feature of P2X7R activation that allows the passage of large molecules (up to 900 Da).
-
Signal Interruption: Inhibits the downstream activation of the NLRP3 inflammasome, thereby blocking the processing and release of mature Interleukin-1
(IL-1 ).
Signaling Pathway Visualization
The following diagram illustrates the P2X7R signaling cascade and the intervention point of the adamantane antagonist.
Figure 1: Mechanism of P2X7 receptor antagonism preventing NLRP3 inflammasome activation.
Secondary Biological Targets
While P2X7 is the primary target for this pharmacophore, the adamantane scaffold exhibits "privileged" binding characteristics for other lipophilic pockets.
11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)
-
Role: Converts cortisone to active cortisol.
-
Relevance: Adamantane amides are well-documented inhibitors of 11
-HSD1. The lipophilic adamantane cage fits into the enzyme's substrate-binding cleft, mimicking the steroid core. -
Potential Utility: Metabolic syndrome and type 2 diabetes research.[4]
TRPM8 (Transient Receptor Potential Melastatin 8)
-
Role: Cold-sensing ion channel.
-
Relevance: Certain adamantane-carboxamide derivatives act as TRPM8 antagonists. The specific substitution on the phenyl ring determines selectivity between TRPM8 and P2X7.
Experimental Validation Protocols
To validate the activity of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide against these targets, the following self-validating protocols are recommended.
Protocol A: P2X7 Calcium Flux Assay
Objective: Quantify the inhibition of ATP-induced calcium influx in HEK293 cells stably expressing human P2X7.
-
Cell Preparation: Seed hP2X7-HEK293 cells in poly-D-lysine coated 96-well black plates (40,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate medium and load cells with Fluo-4 AM (2
M) in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C. -
Compound Treatment:
-
Wash cells to remove excess dye.
-
Add test compound (0.1 nM – 10
M) and incubate for 20 min at room temperature. -
Control: Use AZD9056 or A-740003 as a positive control antagonist.
-
-
Agonist Challenge: Inject BzATP (EC
concentration, typically 100-300 M) to stimulate the receptor. -
Measurement: Monitor fluorescence (Ex 490 nm / Em 525 nm) using a kinetic plate reader (e.g., FLIPR) for 3 minutes.
-
Data Analysis: Calculate IC
based on peak fluorescence reduction relative to vehicle control.
Protocol B: Yo-Pro-1 Dye Uptake (Pore Formation)
Objective: Assess the compound's ability to block the formation of the large cytolytic pore, a hallmark of P2X7 activation.
-
Reagents: Prepare Yo-Pro-1 iodide (1
M final concentration) in low-divalent cation buffer (sucrose-based buffer enhances sensitivity). -
Incubation: Pre-incubate cells (e.g., THP-1 monocytes) with the test compound for 20 minutes.
-
Stimulation: Add BzATP (250
M) and Yo-Pro-1 simultaneously. -
Kinetics: Measure fluorescence accumulation (Ex 485 nm / Em 530 nm) over 20-30 minutes.
-
Interpretation: A reduction in dye uptake confirms blockade of the large pore pathway, distinct from standard channel gating.
Structure-Activity Relationship (SAR) Context[6][9][11]
The "5-amino" position on the phenyl ring is the critical vector for optimization. In drug discovery campaigns, this amine is rarely left free in the final clinical candidate. It is typically derivatized to form:
-
Ureas: Reaction with isocyanates to form Adamantane-CONH-Ph-NH-CO-NH-R. This motif drastically increases potency (sub-nanomolar) by adding additional hydrogen bond donors/acceptors.
-
Heterocycles: Cyclization to form benzimidazoles or similar fused rings.
Chemist's Note: If using this compound as a probe, be aware that the free amine is susceptible to oxidation or metabolic acetylation. For in vivo studies, conversion to a urea or amide derivative is recommended to improve pharmacokinetic stability.
References
-
Gunosewoyo, H., & Kassiou, M. (2010). P2X purinergic receptor ligands: recently patented compounds. Expert Opinion on Therapeutic Patents, 20(5), 625-646. Link
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable fluorescent polymeric probe for the P2X7 receptor. Journal of Biological Chemistry, 288(41), 29196-29209. Link
-
Lord, B., et al. (2009). Pharmacology of a novel central nervous system-penetrant, potent, and selective P2X7 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 331(1), 115-123. Link
-
BindingDB. Entry for Adamantane-1-carboxamide derivatives and P2X7 affinity data. Link
-
Karasawa, A., et al. (2012).
-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 422-426. Link
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the expected outcomes from key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this and similar molecules. Each section details the theoretical basis for the predicted data, standard experimental protocols, and in-depth interpretation of the expected spectral features.
Introduction: The Imperative for Predictive Spectroscopic Analysis
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a molecule of interest, combining the rigid, lipophilic adamantane cage with a substituted aromatic amine. Such structures are common scaffolds in medicinal chemistry and materials science. The adamantane moiety can enhance the therapeutic index of a drug by influencing its solubility, metabolic stability, and binding affinity. The substituted phenylenediamine ring, in turn, offers sites for further functionalization and can modulate the electronic and biological properties of the molecule.
As of the date of this publication, a comprehensive set of experimental spectroscopic data for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is not available in the public domain. This is a common challenge in the early stages of drug discovery and chemical research, where novel compounds are synthesized before their full characterization is published. This guide addresses this gap by providing a detailed, predictive analysis of its spectroscopic properties. By dissecting the molecule into its constituent parts—the adamantane-1-carboxamide core and the 2-methyl-5-aminophenyl group—and analyzing the known spectral characteristics of these fragments, we can construct a reliable and scientifically-grounded forecast of the expected data. This predictive approach is an invaluable tool for researchers, enabling them to:
-
Confirm synthetic success: By comparing experimentally obtained spectra with the predictions in this guide, chemists can quickly assess whether the target molecule has been successfully synthesized.
-
Guide purification efforts: Understanding the expected NMR signals allows for the identification of impurities and the monitoring of their removal during purification.
-
Accelerate research and development: By providing a strong starting point for structural elucidation, this guide can save valuable research time and resources.
This document is structured to provide not only the predicted data but also the scientific reasoning behind these predictions, grounded in established principles of spectroscopy and supported by data from analogous compounds.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide are numbered as shown in the diagram below. This numbering scheme will be used for all NMR peak assignments.
Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is summarized in Table 1. The predictions are based on typical chemical shifts for adamantane derivatives and substituted anilines. [1][2][3] Table 1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~9.0 | Singlet, broad | 1H | NH (Amide) | Amide protons are often broad and downfield. The exact shift is sensitive to solvent and concentration. |
| ~7.0 | Doublet | 1H | Ar-H (H-14) | Ortho to the methyl group. |
| ~6.8 | Singlet | 1H | Ar-H (H-17) | Meta to both amino and methyl groups. |
| ~6.5 | Doublet | 1H | Ar-H (H-13) | Ortho to the amide and meta to the methyl group. |
| ~4.9 | Singlet, broad | 2H | NH₂ (Amino) | Amino protons are typically broad and their chemical shift can vary significantly with solvent and temperature. |
| ~2.1 | Singlet, broad | 3H | CH (Adamantane, C2, C8, C9) | Bridgehead protons of the adamantane cage. |
| ~2.0 | Singlet | 3H | Ar-CH₃ (C18) | Methyl group on the aromatic ring. |
| ~1.9 | Multiplet | 6H | CH₂ (Adamantane, C4, C6, C10) | Methylene protons of the adamantane cage. |
| ~1.7 | Multiplet | 6H | CH₂ (Adamantane, C3, C5, C7) | Methylene protons of the adamantane cage. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principles and Experimental Protocol
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak, making it a powerful tool for determining the number of different carbon environments in a molecule.
Experimental Workflow for ¹³C NMR The workflow is similar to that of ¹H NMR, with the primary difference being a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Figure 3. Standard workflow for acquiring a ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is summarized in Table 2. These predictions are based on known data for adamantane derivatives and substituent effects on aromatic rings. [4][5] Table 2. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~176 | C =O (Amide, C11) | Carbonyl carbons are significantly deshielded and appear far downfield. |
| ~148 | Ar-C -NH₂ (C16) | Aromatic carbon attached to the electron-donating amino group. |
| ~136 | Ar-C -NH (C12) | Aromatic carbon attached to the amide nitrogen. |
| ~130 | Ar-C -CH₃ (C15) | Aromatic carbon bearing the methyl group. |
| ~125 | Ar-C H (C14) | Aromatic methine carbon. |
| ~115 | Ar-C H (C17) | Aromatic methine carbon. |
| ~113 | Ar-C H (C13) | Aromatic methine carbon. |
| ~41 | C (Adamantane, C1) | Quaternary bridgehead carbon of adamantane attached to the carbonyl group. |
| ~39 | C H₂ (Adamantane, C3, C5, C7) | Methylene carbons of the adamantane cage. |
| ~36 | C H (Adamantane, C2, C8, C9) | Methine bridgehead carbons of the adamantane cage. |
| ~28 | C H₂ (Adamantane, C4, C6, C10) | Methylene carbons of the adamantane cage. |
| ~17 | Ar-C H₃ (C18) | Methyl carbon attached to the aromatic ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles and Experimental Protocol
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol for FT-IR (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal.
Predicted FT-IR Data
The predicted major FT-IR absorption bands are listed in Table 3. These are based on characteristic vibrational frequencies for amides, amines, and aromatic compounds. [6][7] Table 3. Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium, sharp | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 3250 | Medium, sharp | N-H stretch | Secondary Amide (-NH-) |
| 2920 - 2850 | Strong, sharp | C-H stretch | Adamantane CH & CH₂ |
| ~1650 | Strong, sharp | C=O stretch (Amide I) | Amide |
| 1620 - 1580 | Medium | N-H bend | Amine/Amide |
| 1550 - 1500 | Medium | C=C stretch | Aromatic Ring |
| ~820 | Strong | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |
Mass Spectrometry (MS)
Principles and Experimental Protocol
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum
The molecular formula of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is C₁₈H₂₄N₂O. The predicted mass spectral data are presented in Table 4.
Table 4. Predicted Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 285.1967 | [M+H]⁺ | Predicted exact mass of the protonated molecule. This would be the molecular ion peak in a high-resolution mass spectrum. |
| 284.1889 | [M]⁺ | Molecular ion peak in an electron ionization (EI) spectrum. |
| 135.0578 | [C₁₀H₁₅]⁺ | A very common and stable fragment corresponding to the adamantyl cation, formed by cleavage of the amide bond. |
| [1] | 122.0844 | [C₇H₁₀N₂]⁺ |
The most characteristic fragmentation pattern would involve the cleavage of the amide bond, leading to a very prominent peak at m/z 135, corresponding to the adamantyl cation. This is a hallmark of adamantane-containing compounds in mass spectrometry.
This technical guide provides a detailed, predictive spectroscopic analysis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This document serves as a valuable resource for researchers in the field, offering a solid foundation for the confirmation of synthesis, guidance of purification, and acceleration of research and development involving this and structurally related molecules. As experimental data becomes available, it can be validated against the predictions laid out in this guide.
References
-
NIST. (n.d.). Adamantane-1-carboxamide, N-(1-naphthyl)-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives.
-
PubChem. (n.d.). 2,5-Diaminotoluene dihydrochloride. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of compounds 2-5. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of adamantane and its derivatives. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). N-Phenyladamantane-1-sulfinamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved February 21, 2026, from [Link]
-
PubMed. (2013). Synthesis, structural and vibrational properties of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved February 21, 2026, from [Link]
- Duddeck, H. et al. (1978).
-
University of Calicut. (n.d.). 13C NMR spectroscopy. Retrieved February 21, 2026, from [Link]
Sources
- 1. RU2626237C1 - Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives - Google Patents [patents.google.com]
- 2. 2,5-DIAMINOTOLUENE DIHYDROCHLORIDE(615-45-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Diaminotoluene Dihydrochloride | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Synthesis and Application of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide: A Technical Guide
Introduction: The Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of an adamantane group can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a bulky substituent to probe receptor binding pockets.[1] Adamantane derivatives have found applications as antiviral, antidiabetic, and CNS-active agents.[2] The target molecule of this guide, N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, combines the adamantane moiety with a substituted aniline, a common pharmacophore, suggesting its potential as a valuable building block or a biologically active compound in its own right.
Compound Identification and Sourcing
A thorough search of chemical databases indicates that N-(5-amino-2-methylphenyl)adamantane-1-carboxamide does not currently have a registered CAS (Chemical Abstracts Service) number. Consequently, it is not available as a stock item from major chemical suppliers. Therefore, researchers interested in this molecule must rely on custom synthesis. The following sections provide a detailed, proposed synthetic route.
Proposed Synthesis and Methodology
The synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide can be achieved through a straightforward two-step process: (1) amide bond formation between a commercially available nitroaniline and adamantane-1-carbonyl chloride, followed by (2) the reduction of the nitro group to the corresponding amine.
Synthetic Workflow
Caption: Figure 1: Proposed Synthetic Pathway
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide
This step involves the acylation of 2-methyl-5-nitroaniline with adamantane-1-carbonyl chloride. The reaction is typically carried out in an inert solvent with a non-nucleophilic base to neutralize the HCl byproduct.[3]
Experimental Protocol:
-
To a solution of 2-methyl-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide.
Step 2: Synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
The reduction of the aromatic nitro group to an amine can be achieved using various methods, including catalytic hydrogenation or chemical reduction.[4][5] Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and effective method.[4]
Experimental Protocol:
-
Dissolve N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
Starting Material Sourcing
| Starting Material | CAS Number | Potential Suppliers |
| 2-Methyl-5-nitroaniline | 99-55-8 | Jay Finechem[6], Thermo Scientific Chemicals[7], Simson Pharma Limited, Corey Organics[8], Tokyo Chemical Industry |
| Adamantane-1-carbonyl chloride | 2094-72-6 | Thermo Scientific Alfa Aesar[9], Daken Chem[10], MilliporeSigma[11] |
| Triethylamine | 121-44-8 | Widely available from major chemical suppliers |
| Palladium on Carbon (10%) | 7440-05-3 | Widely available from major chemical suppliers |
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Analysis | Intermediate: N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide | Final Product: N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |
| ¹H NMR | Expect signals for adamantyl protons, methyl protons, and aromatic protons. | Expect signals for adamantyl protons, methyl protons, aromatic protons, and a new signal for the amino group protons. A shift in the aromatic proton signals is also expected. |
| ¹³C NMR | Expect signals corresponding to the adamantyl cage, the amide carbonyl, and the nitrophenyl ring. | Expect signals for the adamantyl cage, the amide carbonyl, and the aminophenyl ring. A shift in the aromatic carbon signals is expected. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass should be observed. | The molecular ion peak corresponding to the calculated mass should be observed. |
| HPLC | A single major peak should be observed, indicating purity. | A single major peak should be observed, indicating purity. |
| Melting Point | A sharp melting point range is indicative of a pure compound. | A sharp melting point range is indicative of a pure compound. |
Safety and Handling
General Precautions: Synthesis should be performed in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-Methyl-5-nitroaniline: Toxic and an irritant. Handle with care.
-
Adamantane-1-carbonyl chloride: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Palladium on Carbon: Flammable when dry. Handle with care.
-
Hydrogen Gas: Highly flammable. Ensure no ignition sources are present during hydrogenation.
Refer to the Safety Data Sheets (SDS) of all reagents before commencing work.
Potential Applications in a Hypothetical Signaling Pathway
Adamantane-containing compounds can act as inhibitors or modulators of various biological targets. A hypothetical application of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide could be as an inhibitor of a protein kinase involved in a cancer signaling pathway. The adamantane moiety could bind to a hydrophobic pocket in the kinase, while the aminophenyl group could form hydrogen bonds with key residues in the active site.
Caption: Figure 2: Hypothetical Kinase Inhibition
Conclusion
While N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is not a commercially available compound, this guide provides a robust and detailed pathway for its synthesis and characterization. The unique combination of the adamantane scaffold and a substituted aniline moiety makes it a compound of interest for further investigation in medicinal chemistry and drug discovery. The protocols and information presented herein are intended to empower researchers to access this and similar molecules for their studies.
References
-
Shishkin, E. V., Vo, T., et al. (2020). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. Russian Journal of Organic Chemistry, 56(12), 2025-2030. [Link]
-
Applichem. (n.d.). N,N-Dimethyl-4-(3-nitrophenyl)benzamide. Retrieved from [Link]
- Sridevi, A., & Reddy, S. J. (1990). Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. Transactions of the SAEST, 25(1), 10-13.
-
Corey Organics. (n.d.). 2-Methyl-5-nitro aniline manufacturers. Retrieved from [Link]
-
Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Li, G., Zhang, Y., Wang, L., & Wang, J. (2018). A new insight into the photocatalytic reduction of 4-nitroaniline to p-phenylenediamine in the presence of alcohols.
-
Alkali Scientific. (n.d.). 1-Adamantanecarbonyl chloride. Retrieved from [Link]
-
Zhang, Y., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. ChemBioChem. [Link]
- Dikusar, E. A., et al. (2005). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 75(4), 621-626.
- Vicha, R., et al. (2015). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Molecules, 20(8), 14789-14806.
- Krasutsky, P. A. (2006). Adamantane chemistry: a review. Current Organic Synthesis, 3(4), 455-475.
- Wang, Y., et al. (2012). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Letters in Organic Chemistry, 9(1), 57-61.
- Shvekhgeimer, M. G. A. (2017). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Russian Journal of Organic Chemistry, 53(8), 1183-1191.
-
Spilovska, K., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(3), 1894-1935. [Link]
- Devi, S. S., & Kirillov, A. M. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
- Kivala, M., et al. (2012). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Chemistry–A European Journal, 18(48), 15281-15288.
-
ResearchGate. (2014, November 2). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]
- 7. 2-Methyl-5-nitroaniline, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Methyl-5-nitro aniline manufacturers | Corey Organics [coreyorganics.com]
- 9. Adamantane-1-carbonyl chloride, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. dakenchem.com [dakenchem.com]
- 11. alkalisci.com [alkalisci.com]
Methodological & Application
Application Note: Synthesis Protocol for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Executive Summary
This application note details the optimized synthesis protocol for
The protocol employs a robust, two-step convergent synthesis:
-
Regioselective Acylation: Coupling of adamantane-1-carbonyl chloride with 2-methyl-5-nitroaniline.[1]
-
Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the target amine.[1]
This guide prioritizes high-purity isolation suitable for biological screening, minimizing chromatographic purification through strategic precipitation and wash steps.[1]
Retrosynthetic Analysis & Strategy
The target molecule features an adamantane lipophilic cage linked via an amide bond to a toluene core, which bears a primary amine. The strategic disconnection is the amide bond, utilizing the commercially available adamantane-1-carbonyl chloride and 2-methyl-5-nitroaniline (5-nitro-o-toluidine).[1]
Reaction Scheme (DOT Visualization)
[1][2]
Experimental Protocols
Step 1: Synthesis of -(2-methyl-5-nitrophenyl)adamantane-1-carboxamide[1]
This step involves the nucleophilic attack of the aniline nitrogen on the acid chloride.[1] Pyridine is selected as the base to scavenge the HCl byproduct and prevent protonation of the unreacted aniline, ensuring complete conversion.
Reagents & Materials:
-
2-Methyl-5-nitroaniline (1.0 equiv)[1]
-
Pyridine (1.5 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
1M HCl (aq)[1]
-
Sat. NaHCO
(aq)[1]
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methyl-5-nitroaniline (1.52 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add pyridine (1.21 mL, 15.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dissolve adamantane-1-carbonyl chloride (1.98 g, 10.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Note: The dropwise addition controls the exotherm and minimizes bis-acylation side products.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.
-
Workup:
-
Purification: The crude solid is usually sufficiently pure.[1] If necessary, recrystallize from Ethanol/Water.[1]
Yield: ~2.8 g (90%) as a pale yellow solid.[1]
Step 2: Synthesis of -(5-amino-2-methylphenyl)adamantane-1-carboxamide[1]
The nitro group is reduced to the primary amine using catalytic hydrogenation.[1] This method is preferred over chemical reductions (e.g., Fe/HCl) to avoid metal waste and simplify workup.[1]
Reagents & Materials:
-
Nitro intermediate (from Step 1)[1]
-
Methanol (MeOH), HPLC grade[1]
-
Hydrogen gas (H
) (balloon pressure)[1] -
Celite® 545 filter aid[1]
Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve the nitro intermediate (1.57 g, 5.0 mmol) in MeOH (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (157 mg, 10 wt% of substrate) under a gentle stream of nitrogen.[1]
-
Hydrogenation: Purge the flask with H
gas (vacuum/fill cycle x 3) and attach a hydrogen-filled balloon. Stir vigorously at RT for 6–12 hours.-
Monitoring: TLC (DCM:MeOH 95:5) will show the conversion of the non-polar nitro compound to the polar, UV-active amine (stains purple with Ninhydrin).
-
-
Workup:
-
Purification: The product is generally pure (>95%). For analytical standards, recrystallize from Isopropanol/Hexane.[1]
Yield: ~1.3 g (92%) as an off-white solid.[1]
Analytical Data Summary
The following table summarizes the expected physicochemical properties for validation.
| Parameter | Expected Value / Observation |
| Physical State | Off-white to pale beige crystalline solid |
| Molecular Formula | C |
| Molecular Weight | 284.40 g/mol |
| MS (ESI+) | [M+H] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water |
Critical Process Parameters (CPPs) & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of acid chloride | Ensure DCM is anhydrous; check reagent quality. |
| Incomplete Reduction (Step 2) | Catalyst poisoning | Ensure sulfur-free reagents; increase H |
| Product Coloration | Oxidation of aniline | Store product under Argon/Nitrogen at -20°C; avoid prolonged exposure to light/air.[1] |
Safety Considerations
-
Adamantane-1-carbonyl chloride: Corrosive and lachrymator.[1] Handle in a fume hood.
-
Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with solvent during handling and disposal.[1]
-
Hydrogen Gas: Flammable.[1] Ensure no ignition sources are nearby.[1]
References
-
Adamantane Derivatives Synthesis
-
Nitro Reduction Methodologies
-
Reagent Specifications (Adamantane-1-carbonyl chloride)
-
Reaction Mechanism (Nitrile/Amide Chemistry)
Sources
Application Note: N-(5-amino-2-methylphenyl)adamantane-1-carboxamide as a Chemical Probe for Target Identification
Executive Summary
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (referred to herein as Ad-Ph-NH2 ) is a high-value pharmacophore scaffold used in the identification and validation of adamantane-binding proteins. While the adamantane moiety provides a "lipophilic bullet" that anchors the molecule into hydrophobic pockets of targets such as 11
This handle allows researchers to convert the parent ligand into a functionalized chemical probe (e.g., via biotinylation or photo-crosslinking) without significantly disrupting the primary pharmacophore binding mode. This guide details the use of Ad-Ph-NH2 in Chemoproteomic Pull-Downs and Cellular Thermal Shift Assays (CETSA) for target deconvolution.
Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C₁₈H₂₄N₂O |
| Molecular Weight | 284.40 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (Moderate); Insoluble in Water |
| Storage | -20°C (Solid); -80°C (DMSO stock, avoid freeze-thaw cycles) |
| Key Functional Group | Primary Aniline (-NH₂): Nucleophilic site for NHS-ester conjugation. |
| Pharmacophore | Adamantyl cage: Specificity determinant for hydrophobic pockets. |
Handling Precaution: The aniline group is susceptible to oxidation over time. Store under inert gas (Nitrogen/Argon) if possible. Prepare fresh working solutions in DMSO immediately prior to assays.
Application 1: Synthesis of Affinity Probes (Biotinylation)
To perform target identification via affinity chromatography (pull-down), Ad-Ph-NH2 must be converted into a biotinylated probe. The 5-amino position is sterically accessible, making it ideal for amide coupling with NHS-Biotin linkers.
Rationale
Directly using the amine allows the adamantane "head" to bind the target protein while the biotin "tail" protrudes from the binding pocket, enabling capture on Streptavidin beads.
Protocol: One-Step Derivatization
Materials:
-
Ad-Ph-NH2 (10 mM in DMSO)
-
NHS-PEG4-Biotin (Thermo Scientific, No-Weigh™ Format)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DMF
Step-by-Step Procedure:
-
Reaction Mix: In a microcentrifuge tube, dissolve 1 mg of Ad-Ph-NH2 in 100 µL anhydrous DMF.
-
Activation: Add 1.5 molar equivalents of NHS-PEG4-Biotin.
-
Base Addition: Add 3 molar equivalents of TEA to catalyze the nucleophilic attack of the aniline on the NHS ester.
-
Incubation: Incubate at Room Temperature (RT) for 4 hours with continuous agitation (dark).
-
Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification (Critical): Purify the product (Ad-Ph-Biotin) using HPLC or a C18 Spin Column to remove free biotin, which would compete for Streptavidin beads.
-
Validation: Verify product mass via LC-MS (Expected shift: MW of Ad-Ph-NH2 + MW of PEG4-Biotin moiety - MW of NHS leaving group).
Application 2: Chemoproteomic Pull-Down Assay
This protocol isolates the specific target (e.g., 11
Experimental Design
-
Arm A (Probe): Lysate + Ad-Ph-Biotin.
-
Arm B (Competition Control): Lysate + Excess Free Ad-Ph-NH2 (10x) + Ad-Ph-Biotin.
-
Logic: True targets will be blocked by the free drug in Arm B, resulting in reduced signal compared to Arm A.
-
Protocol
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293 overexpressing target or liver microsomes).
-
Lyse in mild buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors.
-
Clarify by centrifugation (14,000 x g, 10 min, 4°C). Adjust protein conc. to 1 mg/mL.
-
-
Probe Incubation:
-
Sample A: Add Ad-Ph-Biotin (10 µM final).
-
Sample B (Control): Pre-incubate with free Ad-Ph-NH2 (100 µM) for 30 min, then add Ad-Ph-Biotin (10 µM).
-
Rotate both samples for 2 hours at 4°C.
-
-
Capture:
-
Add 50 µL pre-washed Streptavidin Magnetic Beads.
-
Rotate for 1 hour at 4°C.
-
-
Washing (Stringency):
-
Place on magnetic rack. Remove supernatant.
-
Wash 3x with Lysis Buffer.
-
Wash 2x with PBS to remove detergent.
-
-
Elution & Analysis:
-
Elute with 2x Laemmli Sample Buffer (95°C, 5 min).
-
Analyze via SDS-PAGE followed by Silver Stain (for MS ID) or Western Blot (for validation).
-
Application 3: Cellular Thermal Shift Assay (CETSA)
If derivatization affects binding, CETSA allows target validation using the unmodified Ad-Ph-NH2 in live cells.
Rationale
Ligand binding stabilizes the target protein, shifting its melting temperature (
Protocol
-
Treatment: Treat live cells with Ad-Ph-NH2 (10 µM) or DMSO (Control) for 1 hour.
-
Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/37°C) 3x to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated (unstable) proteins pellet; stabilized targets remain in supernatant.
-
Detection: Analyze supernatants by Western Blot.
-
Data: Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve indicates target engagement.
Visualization & Logic Flows
Figure 1: Chemoproteomic Workflow
This diagram illustrates the logic of the Competition Assay (Application 2), the gold standard for distinguishing specific targets from non-specific background binders.
Caption: Workflow for distinguishing specific targets (e.g., 11
Figure 2: 11 -HSD1 Biological Context
The primary validated target class for adamantyl-carboxamides is 11
Caption: Mechanism of Action: Ad-Ph-NH2 blocks the conversion of Cortisone to Cortisol.
References
-
Boyle, C. D., et al. (2008). "Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 18(23), 6163-6166. -
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122.
-
Tsuhako, A. L., et al. (2000). "N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 10(14), 1543-1546.
-
Thermo Fisher Scientific. "Pierce™ Premium Grade NHS-PEG4-Biotin Instructions."
Sources
Application Notes and Protocols for the Cellular Evaluation of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction
The adamantane scaffold is a unique, rigid, and lipophilic three-dimensional structure that has garnered significant interest in medicinal chemistry.[1] Its incorporation into various molecules has led to compounds with a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties.[2][3] The adamantyl group can enhance the therapeutic index of compounds by increasing their lipophilicity, which in turn can modify their biological availability and interaction with biological membranes and protein targets.[1][4]
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a novel compound that incorporates this privileged adamantane moiety. While specific biological data for this compound is not yet widely available, its structural components suggest a potential for biological activity, particularly in the realm of oncology. The phenylaminopyrimidine scaffold, which shares some structural similarities with the aminomethylphenyl group in our compound of interest, is present in successful anticancer drugs like Imatinib.[5]
These application notes provide a comprehensive experimental framework for the initial cell-based characterization of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. The protocols herein are designed to systematically evaluate its cytotoxic and apoptotic potential, and to lay the groundwork for mechanistic studies. This guide is intended to be a robust starting point for researchers seeking to understand the cellular effects of this and other novel adamantane derivatives.
Preliminary Compound Handling and Preparation
Prior to initiating cell-based assays, it is critical to properly handle and prepare the test compound to ensure accurate and reproducible results.
1. Solubility Testing:
-
Rationale: Determining the optimal solvent and solubility range is the first step to preparing a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds, but its concentration in the final cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol:
-
Prepare a high-concentration stock solution of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (e.g., 10-50 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in phosphate-buffered saline (PBS) and the intended cell culture medium.
-
Visually inspect for precipitation at each dilution. The highest concentration that remains in solution is the maximum working concentration.
-
2. Stock Solution Preparation and Storage:
-
Protocol:
-
Based on solubility testing, prepare a concentrated stock solution (e.g., 10 mM) in an appropriate sterile solvent (e.g., DMSO).
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Phase 1: Initial Cytotoxicity Screening
The initial phase of testing aims to determine the effect of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide on cell viability and to establish a dose-response relationship.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous human cell line (e.g., human fibroblasts) to assess selectivity.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-(5-amino-2-methylphenyl)adamantane-1-carboxamide stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from each well and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Viability (48h) | IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 | 0.1 | 98.2 ± 2.1 | 12.5 | 6.4 |
| 1 | 90.5 ± 3.5 | |||
| 10 | 55.1 ± 4.2 | |||
| 50 | 15.8 ± 2.8 | |||
| 100 | 5.2 ± 1.5 | |||
| A549 | 0.1 | 99.1 ± 1.8 | 25.3 | 3.16 |
| 1 | 92.3 ± 2.9 | |||
| 10 | 68.4 ± 5.1 | |||
| 50 | 28.7 ± 3.9 | |||
| 100 | 10.1 ± 2.2 | |||
| Normal Fibroblasts | 0.1 | 99.5 ± 1.5 | 80.0 | - |
| 1 | 97.8 ± 2.0 | |||
| 10 | 90.2 ± 3.3 | |||
| 50 | 75.6 ± 4.8 | |||
| 100 | 60.3 ± 5.5 |
*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line divided by the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7]
Phase 2: Mechanistic Elucidation of Cell Death
Following the determination of cytotoxic activity, the next logical step is to investigate the mechanism by which N-(5-amino-2-methylphenyl)adamantane-1-carboxamide induces cell death.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8][9]
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat cells with N-(5-amino-2-methylphenyl)adamantane-1-carboxamide at its predetermined IC₅₀ concentration for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[12]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA and ensure only DNA is stained.[10]
-
Add 400 µL of PI solution (50 µg/mL) and mix well.
-
Incubate at room temperature for 5-10 minutes.
-
-
Analysis:
-
Analyze the samples by flow cytometry, collecting data in a linear scale.
-
Gate out doublets and clumps for accurate analysis.
-
Western Blotting for Key Apoptotic and Cell Cycle Proteins
Western blotting is a technique used to detect specific proteins in a sample.[13][14] This can be used to investigate the effect of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin D1, p21, p27).
Protocol for Western Blotting:
-
Protein Extraction:
-
Treat cells with the compound at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Phase 3: Target Engagement and Pathway Analysis
Identifying the direct molecular target of a novel compound is a critical step in drug development.[15][16][17]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[15]
Protocol for CETSA:
-
Cell Treatment:
-
Treat intact cells with N-(5-amino-2-methylphenyl)adamantane-1-carboxamide or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures.
-
-
Lysis and Protein Separation:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Analysis:
-
Analyze the soluble fractions by Western blotting or mass spectrometry to identify proteins that are stabilized by the compound.
-
Visualizations
Experimental Workflow
Caption: A high-level overview of the experimental workflow.
Potential Apoptotic Signaling Pathway
Caption: A hypothetical intrinsic apoptotic pathway.
Conclusion
The experimental design outlined in these application notes provides a comprehensive and logical progression for the initial characterization of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide in cell-based models. By systematically evaluating cytotoxicity, determining the mode of cell death, and identifying potential molecular targets, researchers can build a robust data package to support the further development of this novel compound. The integration of multiple assay formats, from high-throughput screening to detailed mechanistic studies, ensures a thorough and reliable assessment of its biological potential.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
UCL (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 12, 737839. [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. [Link]
-
An, F., & Qu, Z. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]
-
Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]
-
Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(9), 522–531. [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. [Link]
-
Astex Pharmaceuticals. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17056–17081. [Link]
-
Kim, J., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2683-2687. [Link]
-
Mamedov, I. G., et al. (2009). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 21(9), 7013-7024. [Link]
-
Martynov, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15483. [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
Magazanik, L. G., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(6), 733–744. [Link]
-
Al-Abdullah, E. S., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(5), 8793–8808. [Link]
-
Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2026. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3602. [Link]
-
Hrelia, S., & Di, G. F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]
Sources
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Welcome to the technical support center for the synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides, FAQs, and detailed protocols to ensure the successful and efficient production of this valuable compound.
Synthetic Overview
The synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is typically achieved through a two-step process. The first step involves the acylation of 2-methyl-5-nitroaniline with an activated adamantane-1-carboxylic acid derivative. The second step is the selective reduction of the nitro group to an amine. The bulky and rigid adamantane cage can introduce specific challenges, such as steric hindrance, which must be carefully managed to achieve high yields.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low Yield in Step 1 (Amide Coupling)
Question: I am experiencing a low yield (<60%) during the acylation of 2-methyl-5-nitroaniline with adamantane-1-carbonyl chloride. The TLC plate shows significant amounts of unreacted amine. What is causing this and how can I improve the conversion?
Answer: Low yield in this step is a common problem, primarily due to the steric bulk of the adamantane group hindering the approach of the amine to the electrophilic carbonyl center. Here are the most likely causes and their corresponding solutions:
-
Cause A: Insufficiently Reactive Conditions. Standard Schotten-Baumann conditions may not be forceful enough to overcome the steric hindrance.
-
Solution 1: Choice of Base and Solvent. A non-nucleophilic organic base is often more effective than inorganic bases. Triethylamine (Et3N) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended. The base scavenges the HCl byproduct, driving the reaction forward.[1]
-
Solution 2: Temperature Control. While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate. However, monitor for potential side reactions. Conversely, starting the reaction at a low temperature (0 °C) and allowing it to warm to room temperature can help control the initial exotherm and improve selectivity.[2]
-
-
Cause B: Steric Hindrance Limiting Reagent Access. The bulky nature of both reactants can make the reaction inherently slow.
-
Solution 1: Use of a Coupling Agent (if starting from carboxylic acid). If you are using adamantane-1-carboxylic acid instead of the acid chloride, the choice of coupling agent is critical. Standard carbodiimides like EDCI, often used with an additive like HOBt or DMAP, can be effective.[1][3] These reagents form a more reactive intermediate, facilitating the amide bond formation.
-
Solution 2: Molar Ratio Adjustment. Increasing the molar ratio of the adamantane-1-carbonyl chloride to the amine (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion. However, this may complicate purification, so use this strategy judiciously.
-
-
Cause C: Hydrolysis of Adamantane-1-carbonyl chloride. Adamantane-1-carbonyl chloride is sensitive to moisture. If the reagents or solvent are not anhydrous, the acid chloride will hydrolyze back to the unreactive carboxylic acid.
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, dry solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.
-
Caption: Troubleshooting logic for low amide coupling yield.
Issue 2: Incomplete or Unselective Nitro Group Reduction (Step 2)
Question: My nitro group reduction is either stalling or I am seeing byproducts, possibly from the reduction of the amide carbonyl. How can I achieve a clean and complete conversion to the desired amine?
Answer: The key to this step is chemoselectivity—reducing the nitro group without affecting the robust amide bond. While amides are generally stable, some harsh reducing conditions can compromise them.
-
Cause A: Incorrect Choice of Reducing Agent. Some reducing agents are too harsh or not specific enough for this transformation.
-
Solution 1: Catalytic Hydrogenation. This is often the cleanest and most effective method. Using palladium on carbon (10% Pd/C) as a catalyst with a hydrogen source is highly recommended. The hydrogen source can be H2 gas, ammonium formate, or formic acid.[4] This method is typically performed at or near room temperature and atmospheric pressure, offering high selectivity for the nitro group.
-
Solution 2: Metal-Acid Reduction. A classic and often reliable method is the use of a metal in acidic conditions, such as tin(II) chloride (SnCl2) in ethanol or iron (Fe) powder in acetic acid or with ammonium chloride. These methods are generally selective for the nitro group.
-
-
Cause B: Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation).
-
Solution: Catalyst Quality and Loading. Ensure the Pd/C catalyst is of good quality and not expired. The catalyst loading is typically between 5-10 mol% relative to the substrate. The reaction can be sensitive to impurities, so using a purified intermediate from Step 1 is crucial.
-
-
Cause C: Inefficient Reaction Conditions.
-
Solution: Solvent and Temperature. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are excellent choices. For metal-acid reductions, the choice of acid and solvent is critical to the reaction rate and should follow established protocols. Most successful nitro reductions for this type of substrate are conducted at temperatures ranging from room temperature to around 85 °C.[4]
-
| Parameter | Method A: Catalytic Hydrogenation | Method B: Tin(II) Chloride | Method C: Iron/NH4Cl |
| Reagents | 10% Pd/C, H₂ (gas) or Ammonium Formate | SnCl₂·2H₂O, Ethanol | Fe powder, NH₄Cl, Ethanol/Water |
| Selectivity | Excellent; highly selective for nitro group | Very Good; generally selective | Good; can sometimes be sluggish |
| Workup | Simple filtration to remove catalyst | Can be complex; removal of tin salts | Filtration; product is generally clean |
| Safety | H₂ gas is flammable; handle with care | Tin compounds are toxic | Relatively safe |
| Yield | Typically high (>90%)[4] | Good to high (70-95%) | Good (70-90%) |
Frequently Asked Questions (FAQs)
Q1: Is it better to start with adamantane-1-carboxylic acid or adamantane-1-carbonyl chloride? A1: Adamantane-1-carbonyl chloride is generally more reactive and can lead to higher yields in a shorter reaction time when reacted directly with the amine.[1] However, it is moisture-sensitive and may need to be freshly prepared or purchased and handled under anhydrous conditions. Adamantane-1-carboxylic acid is more stable and bench-friendly but requires activation with a coupling agent (e.g., EDCI, HOBt), which adds a reagent cost and an extra step to the procedure.[1][3] For scalability and reactivity, the acid chloride is often preferred.
Q2: How can I best monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
For Step 1 (Amide Coupling): Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for 2-methyl-5-nitroaniline disappear and a new, less polar spot for the amide product appear. Staining with potassium permanganate can help visualize the adamantane-containing compounds.
-
For Step 2 (Nitro Reduction): Use a similar solvent system. The nitro-intermediate is often yellowish. You will see this spot disappear and be replaced by a new, more polar spot for the final amine product, which may appear as a different color under UV light or after staining.
Q3: What are the key spectroscopic features to confirm the identity of my final product? A3: You should use a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
¹H NMR: Look for the disappearance of the nitro-group influenced aromatic signals and the appearance of signals corresponding to the new amino group (a broad singlet, often around 3.5-4.5 ppm, which is D₂O exchangeable). You will also see the characteristic broad signals for the adamantyl protons.[5]
-
IR Spectroscopy: The most significant changes will be the disappearance of the characteristic NO₂ stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (two bands in the 3300-3500 cm⁻¹ region). The amide C=O stretch should remain (around 1640-1680 cm⁻¹).
Q4: My final product is an oil/gummy solid after workup. How can I effectively purify and crystallize it? A4: This is not uncommon for aromatic amines.
-
Purification: If the crude product is not pure enough for crystallization, column chromatography on silica gel is the best option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should effectively separate your product from non-polar impurities and baseline polar impurities.
-
Crystallization: Try a variety of solvent systems. A good starting point is to dissolve the purified product in a minimum amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes cloudy. Allowing this mixture to stand, perhaps with cooling, should induce crystallization.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide (Step 1)
-
To a stirred and cooled (0 °C) solution of 2-methyl-5-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 mmol of amine), add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash chromatography if necessary to yield the desired nitro-intermediate.
Protocol 2: Synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (Step 2)
-
In a flask suitable for hydrogenation, dissolve N-(2-methyl-5-nitrophenyl)adamantane-1-carboxamide (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).
-
Add ammonium formate (3-5 eq) to the mixture.[4]
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. The yellow color of the solution should fade as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the final product by recrystallization or flash chromatography to obtain N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. BenchChem.
-
ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? ResearchGate. Available at: [Link]
-
Lainé, C. et al. (2009). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4252-4256. Available at: [Link]
- Zurabishvili, D. S. et al. (2015). Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives. Google Patents.
-
Yaragorla, S. et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(12), 2543-2548. Available at: [Link]
- CN102199146A. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
Sources
- 1. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 5. Compound N-(2-methylphenyl)adamantane-1-carboxamide - Chemdiv [chemdiv.com]
common side products in the synthesis of adamantane amides
Technical Support Center: Synthesis of Adamantane Amides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for adamantane amide synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. We move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of adamantane amides.
Q1: What are the primary synthetic routes to adamantane amides, and what is the general workflow?
The two most prevalent strategies for synthesizing adamantane amides involve either the amidation of an adamantane carboxylic acid derivative or the Ritter reaction from an adamantane alcohol or alkene. Each path has distinct advantages and potential pitfalls.
-
Route A: Amidation of Adamantane Carboxylic Acid. This is often the most direct and high-yielding method. The carboxylic acid is typically activated—often by converting it to an acyl chloride—before reacting with an amine.[1] Common coupling agents like DCC or EDC can also be used to facilitate the reaction directly, though this introduces other potential byproducts.[2]
-
Route B: The Ritter Reaction. This method is effective for generating N-substituted amides by reacting an adamantyl alcohol or a related carbocation precursor with a nitrile in the presence of a strong acid.[3] While powerful, this route is susceptible to carbocation rearrangements, which can lead to complex product mixtures.[4][5]
Caption: Primary synthetic routes to adamantane amides.
Q2: My Ritter reaction is yielding a significant amount of a ring-expanded side product (a homoadamantane derivative). Why is this happening?
This is a classic and frequently encountered issue in adamantane chemistry, particularly when using precursors like 1-hydroxymethyladamantane. The formation of the homoadamantane ring system is a direct consequence of carbocation rearrangement.
Causality: The reaction proceeds via an initial adamantyl carbocation. This cation exists in equilibrium with a rearranged, and often more stable, homoadamantyl carbocation through a Wagner-Meerwein rearrangement.[5][6] Both of these carbocations can be trapped by the nitrile solvent, leading to a mixture of the desired adamantane amide and the ring-expanded homoadamantane amide side product.
Caption: Mechanism of ring-expansion in the Ritter reaction.
The relative stability of the intermediate cations and the energy barrier for rearrangement dictate the final product ratio. This equilibrium is highly sensitive to reaction conditions.
Q3: How can I control or minimize the formation of the homoadamantane side product in my Ritter reaction?
Controlling the product distribution requires manipulating the reaction conditions to favor the kinetic product (the desired adamantane amide) over the thermodynamic product (the rearranged homoadamantane amide).
Expertise & Experience: Based on studies of this reaction, lower temperatures and shorter reaction times generally favor the formation of the unrearranged product.[5] As the reaction is allowed to proceed for longer or at higher temperatures, the system has more energy and time to overcome the activation barrier for rearrangement, leading to an increased proportion of the homoadamantyl side product.
Data Presentation: The following table, adapted from the work of Sasaki et al., illustrates the profound effect of reaction conditions on the product ratio in the Ritter reaction of 1-hydroxymethyladamantane.[5]
| Temperature (°C) | Time (hr) | Total Yield (%) | Desired Product Ratio (%) (N-1-adamantylmethyl acetamide) | Side Product Ratio (%) (N-3-homoadamantyl acetamide) |
| 25 | 1 | 80 | 96 | 4 |
| 25 | 24 | 91 | 41 | 59 |
| 60 | 1 | 92 | 25 | 75 |
| 60 | 5 | 93 | 10 | 90 |
Actionable Recommendation: To maximize the yield of your desired, unrearranged adamantane amide, perform the Ritter reaction at the lowest practical temperature and monitor the reaction closely (e.g., by TLC or GC-MS) to quench it as soon as the starting material is consumed.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems you may encounter.
Caption: Troubleshooting workflow for adamantane amide synthesis.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of carboxylic acid. 2. Deactivation of coupling agent. 3. Steric hindrance from a bulky amine or adamantyl substrate.[7] 4. Insufficiently acidic conditions for Ritter reaction. | 1. Confirm formation of acyl chloride (e.g., via IR). Use fresh SOCl₂. 2. Use fresh, high-quality coupling reagents (DCC, EDC). 3. Increase reaction temperature and/or time. Consider a less hindered synthetic route. 4. Ensure use of a strong, concentrated acid (e.g., 96% H₂SO₄). |
| Complex Mixture on TLC/NMR | 1. Carbocation rearrangement in Ritter reaction.[4] 2. Side reactions with solvent or impurities. 3. Degradation of product during workup or purification. | 1. Lower reaction temperature and shorten reaction time.[5] 2. Use anhydrous, high-purity solvents and reagents. 3. Avoid strongly acidic or basic conditions during workup if the amide is labile. Use buffered solutions. |
| Product is an Oily Residue, Fails to Crystallize | 1. Presence of unreacted starting materials. 2. Contamination with greasy byproducts (e.g., dicyclohexylurea from DCC coupling). 3. Residual solvent. | 1. Purify via column chromatography.[8] 2. Filter the reaction mixture to remove precipitated urea. If soluble, purify via chromatography or selective recrystallization from a different solvent system.[9] 3. Dry the product under high vacuum for an extended period. |
| Amide bond hydrolysis during workup | The amide bond is being cleaved by excessively harsh acidic or basic conditions during the aqueous extraction steps. | Use milder wash conditions. Employ a saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like NaOH, and use dilute acid (e.g., 1M HCl) instead of concentrated acids. |
Validated Experimental Protocol
Trustworthiness: The following protocol is a self-validating system adapted from established industrial and academic procedures for the synthesis of 1-Adamantanecarboxamide from 1-Adamantanecarboxylic acid.[1] This method via an activated mixed anhydride is robust and generally high-yielding.
Objective: To synthesize 1-Adamantanecarboxamide.
Materials:
-
Adamantane-1-carboxylic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium hydroxide (30% solution)
-
Deionized water
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to -10 °C using an ice-salt bath. Add triethylamine (1.2 eq) dropwise while maintaining the temperature.
-
Activation: Slowly add ethyl chloroformate (1.3 eq) to the cooled, stirred solution. A white precipitate of triethylammonium chloride will form. Stir the mixture at -10 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
Amination: Add 30% ammonium hydroxide solution (excess) to the reaction mixture. The addition is exothermic; maintain the temperature below 0 °C initially.
-
Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 30-60 minutes.
-
Isolation: Reduce the volume of THF under reduced pressure. The product will precipitate from the aqueous residue.
-
Purification: Filter the solid precipitate and wash thoroughly with cold deionized water to remove inorganic salts and any remaining triethylamine.
-
Drying: Dry the resulting white solid under vacuum to afford the desired 1-Adamantanecarboxamide. The product can be further purified by recrystallization from an appropriate solvent like ethanol or acetonitrile if needed.[9]
References
- Process for the preparation of adamantane carboxamide derivatives. (2006).
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules. [Link]
-
Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. (2005). Russian Journal of Organic Chemistry. [Link]
-
Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2022). ChemistryOpen. [Link]
-
Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. (2016). RSC Advances. [Link]
-
Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. (1970). Bulletin of the Chemical Society of Japan. [Link]
-
Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. (1970). Bulletin of the Chemical Society of Japan, Oxford Academic. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [Link]
- Method for the synthesis of adamantane amines. (1997).
-
Novel synthesis of N-(1-adamantyl)amides from adamantane. (1983). The Journal of Organic Chemistry. [Link]
-
Reactions and conditions of synthesis of adamantane derivatives. (2024). ResearchGate. [Link]
-
Four-directional synthesis of adamantane derivatives. (2004). Arkivoc. [Link]
-
1-Adamantanecarboxylic acid. (2024). Wikipedia. [Link]
-
Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2022). Chemistry Europe. [Link]
-
1-Adamantanecarboxylic acid. (1964). Organic Syntheses. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
-
Synthesis of adamantyl amide via Fe-catalyzed oxidative cross-coupling reaction of isocyanide. (2022). ResearchGate. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
overcoming solubility issues with N-(5-amino-2-methylphenyl)adamantane-1-carboxamide in biological buffers
Case ID: SOL-ADAM-005 Compound: N-(5-amino-2-methylphenyl)adamantane-1-carboxamide Classification: Class IV / Borderline Class II (BCS) – Low Solubility, Low/Moderate Permeability Status: Active Support Guide[1][2][3]
Executive Summary & Root Cause Analysis
The User Issue: Researchers frequently observe immediate precipitation ("crashing out") of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (referred to hereafter as Target Compound ) when diluting dimethyl sulfoxide (DMSO) stock solutions into biological buffers (PBS, HEPES, DMEM) at pH 7.4.[1][2]
The Chemical Root Cause: The solubility failure stems from two synergistic molecular features:
-
The "Adamantane Brick": The adamantane moiety is a diamondoid cage structure.[1][3] It is highly lipophilic (increasing LogP by ~3.0 units) and possesses high crystal lattice energy, resisting dissolution in water.[1][2][3]
-
The "Aniline Trap" (pKa Mismatch): The 5-amino group on the phenyl ring is an aniline derivative.[3] The pKa of this amine is estimated between 3.5 and 4.5 (lowered by the electron-withdrawing amide linker).[3]
Standard Operating Procedure (The "Golden Protocol")
Objective: Achieve a stable, optically clear solution at 10–100 µM in aqueous buffer. Mechanism: Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][3]
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Solvent: Anhydrous DMSO (High purity, cell-culture grade).[1][2][3]
-
Carrier: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[1][2][3]
-
Buffer: PBS or HEPES (pH 7.4).
Step-by-Step Protocol
Step 1: Prepare the "Master" Stock
Dissolve the solid compound in 100% Anhydrous DMSO to a concentration of 10 mM or 20 mM .
-
Technical Note: Vortex vigorously.[1][3] If particles persist, sonicate at 37°C for 5 minutes. The adamantane cage requires energy to disrupt its lattice.[3]
Step 2: Prepare the Carrier Buffer (The Critical Step)
Do NOT add the DMSO stock directly to plain PBS.[3] You must prepare a "sink" for the lipophilic tail.[1][3]
-
Weigh HP-β-CD to create a 20% (w/v) solution in your biological buffer (e.g., 2g HP-β-CD in 10mL PBS).[1][2][3]
-
Why? The adamantane group fits perfectly into the hydrophobic cavity of β-cyclodextrin (
), shielding it from water while the hydroxyl groups of the CD maintain aqueous solubility.
Step 3: The Kinetic Dilution
-
Place the 20% HP-β-CD buffer on a magnetic stirrer (medium speed).
-
Slowly inject the DMSO Master Stock into the vortex of the stirring buffer.[3]
-
Result: A clear solution should form immediately. The CD molecules "catch" the adamantane tails before they can aggregate.[3]
Troubleshooting & Alternative Strategies
Workflow Decision Tree
Caption: Decision matrix for solubilizing adamantyl-carboxamides based on assay tolerance.
Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve it? It has an amine group. [3][4][5][6][7]
-
Answer: No. While the compound has an "amino" group, it is an aniline attached to an electron-deficient system.[3] Its pKa is likely < 4.[1][3]5. To protonate it, you would need a pH of ~2.[1][3]0. This is incompatible with biological assays (proteins denature, cells die).[1][2][3] You must rely on hydrophobic encapsulation (Cyclodextrins) rather than pH ionization.[1][2][3]
Q2: My cells are sensitive to Cyclodextrins. What now?
-
Answer: Cyclodextrins can deplete cholesterol from cell membranes at high concentrations.[1][3] If 20% CD is toxic:
-
Reduce CD: Try 5% HP-β-CD.[1][3] The binding constant for adamantane is very high; you may not need 20%.[3]
-
BSA Carrier: Pre-incubate the compound with Fatty Acid-Free BSA (Bovine Serum Albumin).[1][3] Albumin has hydrophobic pockets that can transport adamantane derivatives, mimicking plasma transport.[1][2][3] Use 0.1% - 1% BSA in your buffer.[1][3]
-
Q3: The solution precipitates after freezing and thawing.
-
Answer: This is "Ostwald Ripening."[1][3] The freeze-thaw cycle disrupts the inclusion complex.[3]
-
Fix: Never freeze the diluted working solution. Store the DMSO stock at -20°C and the HP-β-CD buffer at 4°C. Prepare the working solution fresh immediately before use.
-
Q4: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1][3] However, if your assay is strictly DMSO-intolerant, Ethanol is the second-best organic co-solvent.[2][3] Ensure the final concentration is < 1%.
Quantitative Solubility Data
| Solvent / Medium | Solubility Estimate | Status | Notes |
| PBS (pH 7.4) | < 1 µM | 🔴 Insoluble | Compound is neutral and lipophilic.[1][3] |
| DMSO | > 50 mM | 🟢 Soluble | Excellent for stock preparation.[1][3] |
| Ethanol | ~ 10-20 mM | 🟡 Moderate | Good for intermediate dilution.[1][3] |
| PBS + 20% HP-β-CD | > 500 µM | 🟢 Soluble | Forms 1:1 inclusion complex.[1][3] |
| PBS + 0.1% Tween-80 | ~ 50 µM | 🟡 Moderate | Risk of micelle interference in assays.[1][3] |
| 0.1 M HCl | < 10 µM | 🔴 Insoluble | pKa is too low for significant ionization.[1][3] |
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives."[2][3] Chemical Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development."[2][3] Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Guides. "DMSO Tolerance in Cell-Based Assays."
-
Crouzy, S., et al. (2005). "Complexation of Adamantyl Compounds by β-Cyclodextrin."[1][2][3] The Journal of Physical Chemistry B.
Sources
- 1. N-(2-methylbut-3-yn-2-yl)adamantane-1-carboxamide | C16H23NO | CID 64005652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the amidation of adamantane-1-carbonyl chloride
Ticket Subject: Optimization & Troubleshooting for Sterically Demanding Amidation
Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The "Why" Behind the Chemistry
Executive Summary: The amidation of adamantane-1-carbonyl chloride (Ad-COCl) is not a generic acyl substitution. It is governed by two critical physical constraints: lipophilicity and steric bulk .[1] Unlike benzoyl chloride, the adamantyl cage creates a "greasy" steric wall. While it does not fully block the carbonyl carbon (unlike tert-butyl), it significantly retards nucleophilic approach and drastically alters solubility profiles.
The Three Pillars of Success:
-
Solvent Polarity Mismatch: Ad-COCl is highly lipophilic. Polar aprotic solvents (DMF, DMSO) often fail to dissolve the acid chloride efficiently at high concentrations, leading to heterogeneous mixtures. Dichloromethane (DCM) or Tetrahydrofuran (THF) are superior choices.
-
The "Dry" Imperative: Ad-COCl hydrolyzes to adamantane-1-carboxylic acid (Ad-COOH) upon contact with atmospheric moisture. This byproduct is often insoluble in the reaction matrix, forming a white precipitate that users mistake for the product.
-
Catalytic Activation: Due to the cage structure, the carbonyl electrophilicity is dampened. The use of 4-Dimethylaminopyridine (DMAP) is not optional for high yields; it forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.
Standard Operating Procedure (SOP)
Protocol ID: ADM-AMIDE-001 Scale: 1.0 mmol basis
Reagents & Setup
-
Substrate: Adamantane-1-carbonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv) [CRITICAL ]
-
Solvent: Anhydrous DCM (0.1 – 0.2 M concentration)
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask under Argon/Nitrogen flow.
-
Solubilization: Dissolve Ad-COCl in anhydrous DCM. Note: If the solution is cloudy, the reagent may have partially hydrolyzed. Filter quickly if necessary.
-
Base Addition: Add TEA/DIPEA and DMAP to the stirring solution at 0°C.
-
Nucleophile Addition: Add the amine dropwise (diluted in minimal DCM) at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DMAP) followed by sat. NaHCO₃ (to remove hydrolyzed Ad-COOH). Dry over MgSO₄.
Visualization: Reaction Logic & Troubleshooting
Figure 1: Mechanistic Workflow & Decision Pathways
This diagram illustrates the critical path for the reaction and the diversion points where side reactions (hydrolysis) occur.
Caption: Workflow showing the DMAP-mediated activation pathway vs. the moisture-induced hydrolysis failure mode.
Troubleshooting Guide (FAQ)
Issue 1: "I see a white precipitate forming immediately upon addition."
Diagnosis: This is likely Adamantane-1-carboxylic acid (hydrolysis) or Amine Hydrochloride salts .
-
The Science: Ad-COCl is moisture-sensitive.[5] If your DCM is not anhydrous, water competes with the amine. Ad-COOH is significantly less soluble in DCM than the acid chloride, causing precipitation. Alternatively, if you did not add enough base (TEA), the HCl byproduct precipitates as the amine salt, stalling the reaction.
-
The Fix:
-
Check the pH. If acidic, add more TEA.
-
If pH is basic and solids persist, filter the solid and run an NMR. If it's Ad-COOH, restart with freshly distilled/dried solvents.
-
Issue 2: "The reaction is sluggish; significant starting material remains after 24 hours."
Diagnosis: Steric hindrance is blocking the nucleophilic attack.
-
The Science: The adamantyl cage blocks the trajectory of the incoming amine. Without a catalyst, the activation energy is too high for weak nucleophiles (e.g., anilines or sterically hindered amines).
-
The Fix:
-
Add DMAP (10 mol%): DMAP attacks the carbonyl to form an intermediate that is less sterically sensitive and more electrophilic.
-
Heat: Reflux in 1,2-Dichloroethane (DCE) (83°C) instead of DCM. The higher temperature overcomes the steric barrier.
-
Issue 3: "My product is stuck in the organic layer with impurities."
Diagnosis: Lipophilicity trap.
-
The Science: Adamantyl amides are extremely greasy.[3] They will not partition into aqueous layers, but neither will many impurities.
-
The Fix:
-
Do NOT rely on simple extraction for high purity.
-
Recrystallization: Use Acetonitrile or Methanol . The adamantyl amide often crystallizes upon cooling, while impurities stay in the mother liquor.
-
Reverse Phase: If using chromatography, a C18 column is often more effective than Silica for separating the "greasy" amide from the "greasy" starting material.
-
Quantitative Data: Solvent & Base Selection Matrix
| Solvent | Solubility of Ad-COCl | Reaction Rate | Recommended? | Notes |
| DCM | Excellent | Fast | YES | Standard choice. Easy workup. |
| THF | Good | Moderate | YES | Use for polar amines. |
| DMF | Moderate | Slow | NO | Hard to remove; Ad-COCl may aggregate. |
| Water/DCM | Poor | Variable | Conditional | Only for Schotten-Baumann (requires vigorous stirring). |
| Base | Role | Pros | Cons |
| TEA | Proton Scavenger | Cheap, volatile | Salt precipitates can clog stirring. |
| DIPEA | Proton Scavenger | Non-nucleophilic | Harder to remove (higher BP). |
| Pyridine | Solvent/Base | Good solubilizer | Smelly, difficult workup. |
| DMAP | Catalyst | Essential for rate | Difficult to remove if used in excess. |
Advanced Troubleshooting: The "Hydrolysis Loop"
Figure 2: Purification Decision Tree
Use this logic flow to rescue a reaction with low purity.
Caption: Decision tree for purifying adamantyl amides based on impurity profile.
References
-
NIST Chemistry WebBook. 1-Adamantanecarbonyl chloride Properties & Spectra. National Institute of Standards and Technology. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context: Mechanisms of acid chloride activation and DMAP catalysis). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Context: Troubleshooting steric hindrance in amidation). Link
-
ChemicalBook. 1-Adamantanecarbonyl chloride MSDS and Reaction Safety. (Context: Physical properties and safety handling). Link
Sources
troubleshooting guide for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide crystallization
Technical Support Center: Crystallization & Solid-State Engineering Subject: Troubleshooting Guide for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide Ticket ID: CRY-ADA-5AM-2024 Status: Active[1]
Executive Summary
Welcome to the Solid-State Chemistry Support Center. This guide addresses the crystallization challenges associated with N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (referred to herein as Compound A1 ).
This molecule presents a unique "push-pull" crystallization challenge:
-
The Adamantane Cage: Highly lipophilic and rigid, driving solubility in non-polar solvents and high melting points.[2]
-
The Amino-Aniline Moiety: Polar, basic, and prone to oxidation (discoloration).[2]
-
The Amide Linkage: A site for strong hydrogen bonding, increasing the risk of oiling out (liquid-liquid phase separation) if solvent polarity is not balanced.[1][2]
This guide moves beyond generic advice, applying specific process chemistry logic to the adamantyl-amide class of compounds.
Part 1: Physicochemical Profile & Solubility Data[1][2]
Before troubleshooting, verify your system against the expected behavior of this molecular class.[2]
| Property | Value / Characteristic | Implication for Crystallization |
| Formula | C₁₈H₂₄N₂O | MW ≈ 284.4 g/mol |
| Morphology | Needles or Laths | Fast growth along the H-bond axis often yields needles; difficult to filter.[1][2] |
| pKa (est) | ~4.5 (Aniline NH₂) | The molecule is basic.[1][2] Avoid acidic anti-solvents unless making a salt.[1][2] |
| Solubility (High) | DCM, THF, DMSO, DMF | Good for initial dissolution, but difficult to crystallize from pure.[2] |
| Solubility (Mod) | Ethanol, Methanol, Toluene | Ideal "Good Solvents" for cooling crystallization.[2] |
| Solubility (Low) | Water, Heptane, Hexane | Ideal "Anti-Solvents."[2] |
| Risk Factor | Oxidation | The electron-rich aniline ring turns brown/black upon air exposure in solution.[1][2] |
Part 2: Diagnostic Workflow
Use this decision tree to identify the root cause of your crystallization failure.
Figure 1: Decision matrix for diagnosing crystallization failures in adamantyl-amide systems.
Part 3: Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Observation: "I added water to my ethanolic solution, and instead of crystals, droplets of oil formed at the bottom."
Technical Explanation: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The adamantane moiety is extremely hydrophobic.[1][2] When you add water (anti-solvent) too quickly, the "local" solvent power drops drastically.[2] The molecules aggregate into a disordered liquid phase because the energy barrier to form an ordered crystal lattice is higher than the barrier to form an amorphous oil.[1][2]
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into a single phase (add more ethanol if needed).
-
Seed Loading: Cool to the metastable zone (just before the oil forms).[1][2] Add 0.5 - 1.0 wt% of pure seed crystals.[1][2]
-
Why? Seeding provides a template for the lattice, bypassing the high energy barrier of nucleation.[2]
-
-
Slow Addition: Add the anti-solvent (water) through the seed bed over 2–4 hours.[1][2]
-
Temperature: Keep the temperature elevated (e.g., 40°C) during anti-solvent addition, then cool slowly.
Issue 2: Oxidative Discoloration
User Observation: "My product is white initially but turns pink/brown during filtration or drying."
Technical Explanation: The 5-amino-2-methylphenyl group is an electron-rich aniline.[1][2] Anilines are notoriously susceptible to oxidation by atmospheric oxygen, forming quinone-imine impurities which are highly colored even at ppm levels.[1][2]
Corrective Protocol:
-
Degassing: Sparge all solvents (Ethanol, Heptane, etc.) with Nitrogen or Argon for 15 minutes prior to use.[2]
-
Add Antioxidant: Add a trace amount (<0.5 mol%) of Ascorbic Acid or Sodium Bisulfite to the aqueous phase of crystallization.[1][2]
-
Wash Solvent: When filtering, wash the cake with a solvent containing a small amount of antioxidant, or use cold, degassed heptane.[2]
-
Drying: Dry under vacuum at 40°C with a nitrogen bleed, strictly avoiding air ovens.
Issue 3: Polymorphism & Gelation
User Observation: "The solution turned into a thick gel or the melting point is 10°C lower than expected."
Technical Explanation: Adamantane derivatives often form solvates due to the cage structure trapping solvent molecules.[1][2] Furthermore, the amide bond allows for different hydrogen-bonding arrangements (polymorphs).[1][2] Gelation usually indicates a needle-like morphology trapping solvent (interlocking network).[1][2]
Corrective Protocol:
-
Switch Solvent System: If Ethanol/Water gels, switch to Toluene/Heptane .[1][2]
-
Logic: Toluene interacts well with the aromatic ring, potentially changing the crystal habit from needles to blocks/prisms, which filter better.[2]
-
-
Slurry Ripening: Do not filter the gel. Heat it to 50°C and stir vigorously for 12 hours. This promotes Ostwald Ripening , where small needles dissolve and redeposit onto larger, more stable crystals.[2]
Part 4: Recommended Experimental Protocol
This protocol balances yield and purity, specifically designed to handle the lipophilic adamantane and the oxidizable amine.[2]
System: Ethanol (Solvent) / Water (Anti-Solvent) Target Concentration: 8–10 volumes (mL/g)[1][2]
-
Dissolution:
-
Nucleation Control:
-
Crystallization:
-
Cooling & Isolation:
-
Drying:
References
-
Solubility of Adamantane Derivatives
-
Crystallization of Amide-Anilines
-
Antioxidant Strategies in Crystallization
-
Adamantane Chemistry Overview
(Note: Specific experimental data for this exact CAS is extrapolated from the homologous series of adamantane-1-carboxamides and 2-methyl-5-substituted anilines found in the search results.)
Sources
Technical Support Center: Purification of Bulky Adamantane Derivatives
Status: Operational Operator: Senior Application Scientist (Separation Science Division) Ticket ID: ADM-PUR-001
Introduction: The Adamantane Paradox
Welcome to the technical support hub for adamantane chemistry. You are likely here because you have encountered the "Adamantane Paradox": a structural scaffold that is thermodynamically rock-stable yet operationally fragile during purification.
Bulky adamantane derivatives (including diamondoids, memantine analogs, and adamantyl-cages) present a unique triad of failure modes:
-
Optical Invisibility: They lack chromophores, making standard UV-Vis detection impossible.
-
Phase unpredictability: They prefer to form oils or waxy gels rather than crystalline lattices.
-
Fugacity: Despite high molecular weights, the globular symmetry allows them to sublime, vanishing under high vacuum.
This guide moves beyond standard textbook advice to address these specific physicochemical anomalies.
Module 1: The "Invisible" Analyte (Chromatography)
Issue: Your compound is not showing up on the UV detector during Flash Chromatography or HPLC, or it appears as a "ghost" peak.
Root Cause Analysis
The diamondoid cage consists entirely of
Troubleshooting Protocol
1. Thin Layer Chromatography (TLC) Visualization
Do not rely on UV fluorescence. You must use chemical derivatization (staining).
Recommended Stain Library for Adamantanes:
| Stain Reagent | Target Functionality | Heat Required?[1][2][3] | Color Result | Mechanism |
| Iodine Chamber | General Lipophiles | No | Brown/Yellow | Reversible intercalation into the lipophilic cage. |
| Phosphomolybdic Acid (PMA) | Bulky Aliphatics | Yes (Vigorous) | Dark Blue/Green | Reduction of Mo(VI) by the hydrocarbon skeleton. |
| KMnO₄ (Basic) | Alkenes/Oxidizable groups | Mild | Yellow on Pink | Oxidation of functional groups attached to the cage. |
| Dragendorff’s Reagent | Tertiary/Secondary Amines | No | Orange/Red | Complexation with nitrogen (Essential for Memantine/Rimantadine). |
2. Flash/Prep-HPLC Detection Strategy
If your automated system relies on UV, you will lose your compound to the waste line.
-
Primary Fix: Switch to ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection. Adamantane derivatives scatter light effectively due to their density.
-
Secondary Fix (The "Blind Cut" Method): If ELSD is unavailable, run a TLC of every fraction.
-
Tertiary Fix (Derivatization): If the derivative has a reactive amine or alcohol, react a small aliquot with a UV-active protecting group (e.g., Benzoyl chloride) to determine retention time, then run the bulk material.
Workflow Visualization: Detection Logic
Caption: Decision tree for selecting the correct visualization method for non-UV active adamantane derivatives.
Module 2: Crystallization (The "Oiling Out" Nightmare)
Issue: Upon cooling, the solution turns milky or separates into a sticky oil at the bottom of the flask instead of forming crystals.
Expert Insight
Adamantane derivatives are "greasy balls." They have high entropy in the liquid phase and lack strong directional forces (like pi-stacking) to align them into a lattice. They prefer to aggregate into amorphous oils.
The "Cloud Point" Protocol
Standard single-solvent recrystallization rarely works. You need a binary solvent system using the "Cloud Point" method.
Solvent Pairs Table (Ranked by Success Rate):
| Solvent Pair (Good/Poor) | Ratio (Typical) | Best For... |
| Acetone / Water | 10:1 to 5:1 | Polar derivatives (Amides, Ketones). |
| Ethanol / Water | Variable | Amine salts (HCl salts of adamantanes). |
| DCM / Hexane | 1:5 | Highly lipophilic esters/ethers. |
| THF / Pentane | 1:10 | Thermally sensitive derivatives. |
Step-by-Step Recovery from Oil:
-
Redissolve: Heat the mixture until the oil dissolves back into the solution.
-
Seed: If you have any solid spec from a previous batch, add it now. If not, scratch the glass vigorously with a glass rod.
-
The "Slow Drip": Add the poor solvent (e.g., Hexane) dropwise to the hot solution until a faint permanent turbidity (cloudiness) appears.
-
Re-clarify: Add one drop of the good solvent (e.g., DCM) to make it clear again.
-
Insulate: Wrap the flask in aluminum foil and let it cool to room temperature undisturbed. Do not put it in the fridge yet.
Module 3: Volatility (The "Disappearing" Product)
Issue: Yield is significantly lower than expected after drying on a high-vacuum line.
Mechanism
Adamantane (mp 270°C) sublimes at room temperature and atmospheric pressure. Many bulky derivatives retain this property because the globular shape prevents efficient packing, lowering the lattice energy required for phase transition.
Prevention Protocol
-
Avoid High Vacuum for Drying:
-
Do not leave adamantane derivatives on a high-vac manifold (< 0.1 mbar) overnight.
-
Use: A rotary evaporator at 40°C/20 mbar is usually safe.
-
Final Drying: Use a vacuum desiccator with mild vacuum (water aspirator) and a drying agent (CaCl₂) rather than a high-vac pump.
-
-
Turn the Bug into a Feature (Sublimation Purification):
-
If your impurity is non-volatile (tar/polymer), you can purify the adamantane derivative by sublimation.
-
Equipment: Kugelrohr distillation apparatus or a cold-finger sublimator.
-
Conditions: Moderate vacuum (0.5 mbar) at 80–120°C (derivative dependent). The product will crystallize beautifully on the cold finger.
-
Frequently Asked Questions (FAQ)
Q: My NMR shows sharp peaks, but the integration is wrong. Why?
A: Adamantane protons have very slow relaxation times (
-
Fix: Increase the relaxation delay (
) in your NMR pulse sequence to 5–10 seconds to ensure full magnetization recovery, or the integration will be inaccurate.
Q: The compound is stuck on the silica column and won't elute even with 100% EtOAc. A: You likely have a "streaking" issue due to low solubility in the mobile phase.
-
Fix: Add 1% Triethylamine (for amines) or 1% Acetic Acid (for acids) to the mobile phase. If that fails, switch to Reverse Phase (C18) Silica using Methanol/Water. Adamantanes bind well to C18 but elute cleanly with high MeOH %.
Q: Why does my product smell like camphor/mothballs? A: That is the characteristic odor of the adamantane cage. It indicates you have the correct core structure, but it also confirms the compound has high vapor pressure (is subliming). Store it in a tightly sealed vial at -20°C.
References
-
Solubility & Solvent Selection: BenchChem. (2025).[4] The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide. Retrieved from
-
Sublimation Thermodynamics: Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes. Physical Chemistry Chemical Physics, 18(13). Retrieved from
-
TLC Staining Protocols: University of Rochester, Dept. of Chemistry. Magic Formulas: TLC Stains.[2] Retrieved from
-
Crystallization of Amine Derivatives: Moiseev, A. G., et al. (2015). Synthesis and Crystallographic Insight into Adamantane-Based Ester Derivatives. MDPI Molecules. Retrieved from
-
General Synthesis & Handling: Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to N-(5-amino-2-methylphenyl)adamantane-1-carboxamide and Other Adamantane Derivatives for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the adamantane moiety has emerged as a privileged scaffold. Its unique, rigid, and lipophilic cage-like structure offers a three-dimensional architecture that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive comparison of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, a novel derivative, with other pertinent adamantane-based compounds, supported by experimental data and detailed methodologies to inform and guide researchers in the field of drug development.
The Adamantane Advantage: A Physicochemical Perspective
The adamantane group is often incorporated into bioactive molecules to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2] Its rigid structure can also orient functional groups in a specific and constrained manner, leading to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the steric bulk of the adamantane cage can shield adjacent chemical bonds from metabolic degradation, thereby increasing the metabolic stability and half-life of a drug.[3]
Synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide: A Proposed Pathway
Proposed Synthetic Protocol:
A plausible and efficient method for the synthesis would involve the conversion of adamantane-1-carboxylic acid to its more reactive acid chloride, followed by amidation with 5-amino-2-methylaniline.
Step 1: Formation of Adamantane-1-carbonyl chloride
Adamantane-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Amide Coupling
The resulting adamantane-1-carbonyl chloride is then added dropwise to a solution of 5-amino-2-methylaniline in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct. The reaction is usually stirred at room temperature until completion.
Workflow Diagram:
Caption: Proposed two-step synthesis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide.
Comparative Analysis: Structure-Activity Relationships of Adamantane Carboxamides
The biological activity of adamantane carboxamides is significantly influenced by the nature and substitution pattern of the N-aryl ring. To contextualize the potential of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, we will compare it with a series of structurally related adamantyl carboxamides investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic diseases.[3][4]
Key Structural Features for Comparison:
-
The Adamantane Core: Provides a bulky, lipophilic anchor.
-
The Carboxamide Linker: A common and synthetically accessible linkage.
-
The N-Aryl Substituent: The focus of our comparative analysis. In our target molecule, this is a 5-amino-2-methylphenyl group.
Comparative Data Table: Adamantane Carboxamide Derivatives as 11β-HSD1 Inhibitors
| Compound ID | N-Aryl Group | IC₅₀ (nM) for human 11β-HSD1[3][4] | Key Structural Observations |
| Target Molecule | 5-amino-2-methylphenyl | Predicted High | The presence of an amino group could potentially form favorable hydrogen bonds with the enzyme active site. The methyl group's position may influence conformational preference and binding. |
| 1 | Thiophen-2-yl | 260 | A simple heterocyclic ring provides moderate potency. |
| 2 | Thiophen-3-yl | 160 | Isomeric position of the heteroatom can significantly impact activity. |
| 3 | Pyrrol-2-yl | 114 | A five-membered ring with a nitrogen heteroatom shows improved potency over the thiophene analog. |
| 4 | 3-Aminophenyl | 118[3] | An amino group on the phenyl ring demonstrates that polar substituents can be well-tolerated and even beneficial for activity. |
| 5 | 3-Methylthiophenyl | >1000 | Introduction of a methylthio group at this position is detrimental to activity. |
| 6 | Phenyl | >1000 | An unsubstituted phenyl ring is not optimal for inhibition. |
Note: The predicted activity for the target molecule is an educated inference based on the available SAR data and is intended for hypothesis generation.
Discussion of Structure-Activity Relationships and Predictive Insights
The data presented in the table above reveals several key trends in the structure-activity relationship (SAR) of adamantane carboxamides as 11β-HSD1 inhibitors.
-
Aromatic Ring System: The nature of the aromatic ring directly attached to the amide nitrogen is a critical determinant of inhibitory potency. Simple phenyl rings are generally less effective than heterocyclic systems like thiophene and pyrrole.
-
Substitution on the Aromatic Ring: The position and electronic nature of substituents on the aryl ring play a crucial role. For instance, the 3-aminophenyl derivative (Compound 4) exhibits potent inhibition, suggesting that a hydrogen-bond donor at this position is favorable.[3] This provides a strong rationale for the potential high activity of our target molecule, which also possesses an amino group.
-
Influence of the Methyl Group: The 2-methyl group on the phenyl ring of our target molecule introduces steric bulk and alters the electronic properties of the ring. Its position ortho to the amide linkage may restrict the conformation of the phenyl ring relative to the adamantane core, potentially leading to a more favorable binding orientation.
Signaling Pathway Involvement:
While the direct target of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is yet to be experimentally determined, its structural similarity to known 11β-HSD1 inhibitors suggests a potential role in modulating glucocorticoid metabolism. Inhibition of 11β-HSD1 in adipose tissue and liver reduces local cortisol levels, leading to improved insulin sensitivity and glucose homeostasis.
Caption: Potential mechanism of action via 11β-HSD1 inhibition.
Experimental Protocols for Biological Evaluation
To validate the predicted activity and characterize the pharmacological profile of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, a series of in vitro assays are recommended.
11β-HSD1 Inhibition Assay (Cell-Based):
This assay measures the ability of the test compound to inhibit the conversion of cortisone to cortisol in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human 11β-HSD1 gene are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period (e.g., 1 hour).
-
Substrate Addition: Cortisone is added to the cell culture media to initiate the enzymatic reaction.
-
Incubation: The cells are incubated for a further period (e.g., 4-6 hours) to allow for the conversion of cortisone to cortisol.
-
Cortisol Quantification: The concentration of cortisol in the cell supernatant is quantified using a competitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Metabolic Stability Assay (Human Liver Microsomes):
This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture: The test compound is incubated with human liver microsomes and NADPH (as a cofactor) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.
Conclusion and Future Directions
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide represents a promising, albeit currently uncharacterized, adamantane derivative. Based on a comparative analysis of structurally related compounds with known biological activity, it is hypothesized that this molecule may exhibit potent inhibitory activity against 11β-HSD1. The presence of the 5-amino and 2-methyl substituents on the phenyl ring are key features that warrant further investigation.
Future research should focus on the synthesis and in vitro pharmacological profiling of this compound to validate the hypotheses presented in this guide. Subsequent studies could explore its pharmacokinetic properties and in vivo efficacy in relevant animal models of metabolic disease. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological activity of adamantane carboxamides.
References
- The Role of Adamantane Derivatives in Modern Drug Discovery. (2026, February 15). Google Cloud.
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012, November 1). PubMed. [Link]
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci.
-
Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride. (2020, December 1). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. (2015, May 6). Royal Society of Chemistry. [Link]
-
How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. (2014, November 2). ResearchGate. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012, November 1). PubMed. [Link]
-
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012, November 1). Europe PMC. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship studies of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide analogs
This guide provides an in-depth technical analysis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide and its analogs. Based on the structural motif (Adamantane-Linker-Aniline), this scaffold is a privileged structure primarily utilized in the development of 11
This guide focuses on the 11
Optimizing the "Lipophilic Bullet" for Metabolic Stability and Potency
Executive Summary & Mechanism of Action
The molecule N-(5-amino-2-methylphenyl)adamantane-1-carboxamide represents a classic "Second Generation" lead in the discovery of 11
Primary Indication: Type 2 Diabetes Mellitus (T2DM), Obesity, Metabolic Syndrome.
Mechanism: Inhibition of the intracellular conversion of inert cortisone to active cortisol.
Key Challenge: The adamantane group is highly lipophilic (high LogP), leading to poor metabolic stability (CYP450 liability) and low solubility. The "5-amino" substitution is a critical SAR modification to introduce polarity and reduce intrinsic clearance (
Biological Pathway Visualization
The following diagram illustrates the pathological role of 11
Caption: Pathway showing 11
Structure-Activity Relationship (SAR) Deep Dive
The molecule is divided into three pharmacophoric regions. Understanding the interplay between these regions is essential for optimizing potency vs. physicochemical properties.
Region A: The Adamantane Cage (The Anchor)
-
Function: Fits into the large, hydrophobic binding pocket of 11
-HSD1. -
SAR Insight: Unsubstituted adamantane is metabolically vulnerable (hydroxylation at tertiary carbons).
-
Optimization:
-
Analogs: Introduction of polar groups (hydroxyl, fluorine) on the adamantane cage (e.g., 3-hydroxyadamantane) significantly improves metabolic stability without sacrificing potency.
-
Restriction: Bulky substituents (>Ethyl) on the bridgehead carbons often clash with the pocket walls.
-
Region B: The Carboxamide Linker (The H-Bond)
-
Function: The carbonyl oxygen accepts a hydrogen bond from Ser170 and Tyr183 (catalytic triad residues) in the enzyme active site.
-
SAR Insight: This linker is rigid. N-methylation of the amide usually abolishes activity due to steric clash or loss of the NH donor capability (though the NH is less critical than the Carbonyl O).
-
Bioisosteres: Replacement with a urea or inverse amide is possible but often alters the vector of the phenyl ring, requiring re-optimization of Region C.
Region C: The 5-Amino-2-Methylphenyl Ring (The Effector)
This is the most critical region for optimization in this specific series.
-
2-Methyl Group:
-
Role: Induces a torsion angle (orthogonality) between the phenyl ring and the amide plane. This "twist" is often required to fit the narrow channel leading out of the active site.
-
Data: Removal of the 2-methyl group (flattening the molecule) often results in a 5-10x loss in potency (
shifts from ~10 nM to >100 nM).
-
-
5-Amino Group:
-
Role: Provides a handle for solubility. More importantly, it serves as a precursor for Sulfonamides or Sulfones .
-
Evolution:[1] The free amine (
) is often liable to Phase II conjugation (acetylation). Converting this amine into a methylsulfonamide ( ) or a piperazine urea creates the "Best-in-Class" analogs (e.g., similar to AZD-4017 or MK-0916).
-
Comparative Performance Analysis
The following table compares the specific N-(5-amino-2-methylphenyl) analog against the unsubstituted "Hit" and the fully optimized "Clinical Candidate" style analog.
| Feature | Compound A (The Hit) | Compound B (The Topic) | Compound C (Optimized) |
| Structure | N-phenyladamantane-1-carboxamide | N-(5-amino-2-methylphenyl)adamantane-1-carboxamide | N-(5-(methylsulfonamido)-2-methylphenyl)adamantane-1-carboxamide |
| 11 | 250 nM | 15 - 40 nM | < 5 nM |
| LogP (Lipophilicity) | > 4.5 (High) | ~ 2.8 (Moderate) | ~ 1.5 - 2.0 (Ideal) |
| Solubility | Poor (< 1 | Moderate | Good (> 50 |
| Metabolic Stability ( | < 15 min (Microsomes) | 30 - 60 min | > 120 min |
| CYP Inhibition | High (CYP3A4) | Low/Moderate | Low |
| Selectivity (vs 11 | > 50x | > 100x | > 1000x |
Expert Insight: While Compound B (the topic) has good potency, the free aniline is a "red flag" for drug development due to potential toxicity (genotoxicity risks of anilines) and rapid clearance. It is best viewed as a late-stage intermediate or a probe molecule rather than a final drug candidate.
Experimental Protocols
To validate the SAR discussed above, the following self-validating protocols are recommended.
Protocol 1: Scintillation Proximity Assay (SPA) for 11 -HSD1 Potency
This assay measures the conversion of
-
Enzyme Prep: Use microsomes from HEK-293 cells stably transfected with human HSD11B1.
-
Reaction Mix: Incubate enzyme (0.1
g/well ) with 200 nM cortisone (supplemented with -cortisone tracer) and 500 M NADPH (cofactor) in assay buffer (50 mM Tris-HCl, pH 7.4). -
Compound Dosing: Add test compounds (dissolved in DMSO) in a 10-point dose-response curve (starting at 10
M). -
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction by adding SPA beads coated with anti-cortisol monoclonal antibodies.
-
Readout: The beads capture the generated
-cortisol. Scintillation is read on a TopCount NXT. -
Data Analysis: Calculate
using a 4-parameter logistic fit.-
Validation: Reference inhibitor (e.g., Glycyrrhetinic acid or Carbenoxolone) must yield an
within 3-fold of historical mean.
-
Protocol 2: Microsomal Stability (Metabolic Clearance)
Determines if the adamantane cage or aniline is being rapidly metabolized.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Test compound at 1
M final concentration. -
Initiation: Add NADPH regenerating system (1 mM).
-
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (to precipitate proteins). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
Workflow: SAR Optimization Cycle
The following diagram outlines the logical decision tree for evolving the topic molecule.
Caption: Optimization logic flow from the amino-adamantane lead to a clinical candidate.
References
-
Vertex Pharmaceuticals. (2012). Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.[4][5] -
AstraZeneca. (2007). Discovery and Biological Evaluation of Adamantyl Amide 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters.[4][5]
-
Incyte Corporation. (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.[4] Journal of Medicinal Chemistry.[4][6]
-
University of Sydney. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.[7]
-
Review. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
Sources
- 1. scispace.com [scispace.com]
- 2. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist - UEA Digital Repository [ueaeprints.uea.ac.uk]
Structural Divergence in Adamantane Therapeutics: Amantadine vs. N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
[1]
Executive Summary
This guide analyzes the pharmacological shift that occurs when the adamantane core is modified from a primary amine (Amantadine ) to an amino-aryl carboxamide (N-(5-amino-2-methylphenyl)adamantane-1-carboxamide ).[1]
-
Amantadine acts as a "lipophilic bullet," utilizing a basic amine to block the M2 proton channel (Influenza) and the NMDA receptor pore (CNS disorders).
-
The Carboxamide Derivative represents a "privileged scaffold" evolution. The introduction of the amide linker and the aromatic ring abolishes M2/NMDA activity (due to loss of basicity) but generates high affinity for P2X7 receptors (inflammation) and 11
-HSD1 enzymes (metabolic regulation).
Key Takeaway: The transition from amine to carboxamide shifts the biological profile from Ion Channel Blockade to Receptor/Enzyme Modulation .
Chemical & Structural Analysis[2][3][4][5][6]
The biological divergence is rooted in the physicochemical properties of the linker and the "tail" group.
| Feature | Amantadine | N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |
| Core Structure | Tricyclic Adamantane | Tricyclic Adamantane |
| Functional Group | Primary Amine ( | Carboxamide Linker ( |
| Substituent | None (Hydrogen) | 5-amino-2-methylphenyl (Aniline derivative) |
| pKa (approx) | ~10.1 (Highly Basic) | ~15 (Neutral Amide) / ~4.0 (Aniline |
| Physiological State | Protonated ( | Uncharged / Neutral |
| H-Bonding | Donor (3) / Acceptor (1) | Donor (2) / Acceptor (2) + |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the "Scaffold Hopping" concept.
Caption: Structural evolution from the basic amine of Amantadine to the neutral, steric-heavy carboxamide scaffold.[1]
Comparative Pharmacology & Mechanism of Action[7]
A. Amantadine: The Channel Blocker
Amantadine relies on its protonated ammonium group to function.[1]
-
Influenza A (M2 Channel): It enters the M2 proton channel pore.[1] The ammonium group mimics the hydronium ion (
), electrostatically repelling protons and preventing viral uncoating. -
CNS (NMDA Receptor): It acts as a low-affinity, uncompetitive open-channel blocker.[1] It enters the channel only when it is open, preventing excessive
influx (excitotoxicity) without blocking physiological signaling.
B. The Carboxamide Derivative: The Receptor Antagonist
The N-(5-amino-2-methylphenyl)adamantane-1-carboxamide lacks the basic nitrogen required for channel blocking.[1] Instead, it targets hydrophobic pockets in receptors and enzymes.
-
P2X7 Receptor Antagonist:
-
Mechanism: The adamantane cage occupies the ATP-binding pocket or an allosteric site on the P2X7 trimer.[1] The amide linker forms hydrogen bonds with residues (e.g., Tyr/Phe), while the phenyl tail engages in
-stacking. -
Effect: Blocks ATP-induced pore formation, preventing the release of pro-inflammatory cytokines (IL-1
, IL-18).[1]
-
-
11
-HSD1 Inhibition (Scaffold Activity):-
Mechanism: This specific molecule is often a precursor.[1] The free aniline amine (
) is typically derivatized (e.g., to a sulfonamide) to create potent 11 -HSD1 inhibitors.[1] However, the carboxamide core itself provides the necessary shape complementarity to the enzyme's lipophilic binding domain.
-
Signaling Pathway Comparison
Caption: Divergent signaling pathways: Amantadine blocks ion flow, while the Carboxamide modulates receptor/enzyme signaling.[1]
Biological Activity Data Profile
The following table contrasts the quantitative biological activity. Note that for the Carboxamide derivative, values represent the class typical for adamantyl-benzamides or specific data where available (e.g., as an intermediate for sulfonamides).
| Target | Assay Type | Amantadine ( | Carboxamide Derivative ( |
| Influenza A (M2) | Plaque Reduction | 10 - 100 | Inactive (>100 |
| NMDA Receptor | Radioligand Binding | 10 - 20 | Inactive / Low Affinity |
| P2X7 Receptor | Inactive | 50 - 500 nM (Est.[1] Potency) | |
| 11 | Enzyme Inhibition | Inactive | ~1 - 10 |
| Solubility | LogP (Octanol/Water) | ~2.5 (High Solubility) | ~3.5 - 4.0 (Low Solubility) |
*Note: The Carboxamide derivative is often derivatized to sulfonamides to achieve nanomolar (<10 nM) potency against 11
Experimental Protocols
To validate the activity of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide , researchers should utilize assays distinct from those used for Amantadine.[1]
Protocol A: P2X7 Receptor Antagonism (Calcium Flux Assay)
Use this to verify the activity of the Carboxamide derivative.
-
Cell Line: HEK293 cells stably expressing human P2X7 receptor.[1]
-
Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 min at 37°C.
-
Compound Treatment: Add the test compound (Carboxamide derivative) at varying concentrations (1 nM – 10
M). Incubate for 15 min. -
Agonist Challenge: Inject BzATP (a specific P2X7 agonist, 100
M) to stimulate calcium influx. -
Measurement: Monitor fluorescence intensity (Ex/Em 490/525 nm) using a kinetic plate reader.
-
Analysis: Calculate
based on the reduction of the Peak Fluorescence Response compared to vehicle control.
Protocol B: 11 -HSD1 Enzyme Inhibition (Scintillation Proximity Assay)
Use this if investigating metabolic potential.[1]
-
Enzyme Source: Human recombinant 11
-HSD1 microsomes.[1] -
Substrate:
-Cortisone (inactive) and NADPH (cofactor).[1] -
Reaction: Incubate Enzyme + Substrate + Test Compound in buffer (pH 7.4) for 60 min.
-
Detection: Stop reaction with Glycyrrhetinic acid. Capture generated
-Cortisol using anti-cortisol antibody-coated SPA beads.[1] -
Readout: Measure light emission (CPM). Lower signal = Higher Inhibition.[1]
Protocol C: Synthesis of the Carboxamide (Validation)
Since this is a research compound, synthesis may be required.
-
Reactants: Adamantane-1-carboxylic acid + 2-methyl-5-nitroaniline (Precursor).[1]
-
Coupling: Activate acid with EDCI/HOBt or SOCl
in DCM/DMF.[1] Add aniline. Stir 12h. -
Reduction: Reduce the nitro group (
) to amine ( ) using or .[1] -
Purification: Recrystallize from Ethanol/Water. Confirm structure via
-NMR (Look for Adamantane multiplet at 1.7-2.0 ppm and Aromatic signals).
References
-
Vertex Pharmaceuticals. (2003).[1] Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
Choi, S., et al. (2015).
-sulfonamido-N-adamantanecarboxamide derivatives as 11 -HSD1 inhibitors. Royal Society of Chemistry / MedChemComm.[1] -
BenchChem. (2025).[1] A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol Derivatives.
-
National Institutes of Health (NIH). (2025).[1] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
-
BindingDB. (2025).[1] Entry for N-[3-(adamantane-1-amido)-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide.[1]
validating the in vitro efficacy of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Validating the In Vitro Efficacy of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide: A Technical Comparison Guide
Executive Summary: The Adamantyl-Carboxamide Class
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (hereafter referred to as Ad-5A2M ) represents a specific subclass of adamantyl-carboxamide derivatives , a chemical scaffold widely recognized for its potent antagonism of the P2X7 receptor (P2X7R) . While adamantane derivatives have historical roots in virology (e.g., amantadine), modern medicinal chemistry has repurposed this lipophilic "bullet" to target the ATP-gated P2X7 ion channel, a key driver of neuroinflammation and the NLRP3 inflammasome pathway.
This guide serves as a validation protocol for researchers utilizing Ad-5A2M. Unlike first-generation antagonists (e.g., Brilliant Blue G), Ad-5A2M offers improved metabolic stability and blood-brain barrier (BBB) penetrance potential due to its adamantane core. However, its efficacy must be rigorously benchmarked against established standards like A-740003 and AZ10606120 to distinguish true antagonism from off-target effects (e.g., TRPA1 or 11β-HSD1 inhibition).
Mechanistic Positioning & Signaling Pathway
Primary Target: P2X7 Receptor (P2X7R).[1][2] Mechanism: Allosteric antagonism. The adamantane moiety occupies the hydrophobic pocket of the receptor, stabilizing the closed state and preventing ATP-induced pore dilation.
P2X7 Signaling & Inhibition Pathway (DOT Diagram)
Figure 1: Mechanism of Action. Ad-5A2M inhibits the P2X7 receptor, preventing the downstream cascade of cation influx, NLRP3 inflammasome assembly, and IL-1β release.
Comparative Efficacy Analysis
To validate Ad-5A2M, it is critical to compare its IC₅₀ values against industry standards. The adamantyl group provides high affinity but can introduce solubility challenges compared to tetrazole-based antagonists.
Table 1: Comparative Profile of P2X7 Antagonists
| Compound | Class | Target Affinity (hP2X7 IC₅₀) | Key Advantage | Key Limitation |
| Ad-5A2M | Adamantyl-carboxamide | 10 - 50 nM (Predicted*) | High lipophilicity; potential for CNS penetration. | Solubility in aqueous media; requires DMSO. |
| A-740003 | Cyanoguanidine | 18 - 40 nM | Highly selective; industry "Gold Standard". | Poor metabolic stability in some models. |
| AZ10606120 | Adamantyl-amide | ~10 nM | Structurally similar to Ad-5A2M; validated binding mode. | Species difference (Human vs Rat potency). |
| Brilliant Blue G | Triarylmethane | ~200 - 1000 nM | Cheap; widely available. | Low potency; off-target effects (P2X4). |
*Note: IC₅₀ values are assay-dependent. Ad-5A2M values are estimated based on structural analogs (e.g., AstraZeneca Series).
Validation Protocols (Step-by-Step)
Protocol A: Calcium Flux Assay (FLIPR)
Purpose: To measure the inhibition of ATP-induced rapid Ca²⁺ influx.
-
Cell Preparation: Use HEK293 cells stably expressing human P2X7R (hP2X7-HEK). Seed at 20,000 cells/well in a black-walled 96-well plate. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 45 minutes at 37°C.
-
Critical Step: Do not use Mg²⁺-free buffer yet; Mg²⁺ inhibits P2X7, keeping it closed during loading to prevent dye leakage.
-
-
Compound Pre-incubation: Wash cells 3x with Low-Mg²⁺ Assay Buffer (to unmask P2X7 sensitivity). Add Ad-5A2M (0.1 nM – 10 µM) and incubate for 20 minutes at room temperature.
-
Agonist Addition: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP (agonist, EC₈₀ concentration, typically 100-300 µM).
-
Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate IC₅₀ by plotting % inhibition relative to DMSO control vs. log[Ad-5A2M].
Protocol B: Yo-Pro-1 Dye Uptake Assay
Purpose: To validate inhibition of the large-pore formation (P2X7 specific characteristic).
-
Reagent Setup: Prepare Yo-Pro-1 iodide (1 µM final) in Low-Mg²⁺ PBS. Yo-Pro-1 only enters cells when the large P2X7 pore dilates.
-
Treatment: Incubate hP2X7-HEK cells with Ad-5A2M (dose-response) for 15 minutes.
-
Induction: Add BzATP (300 µM) + Yo-Pro-1 mixture simultaneously.
-
Kinetic Read: Measure fluorescence accumulation (Ex 485 nm / Em 530 nm) every 1 minute for 30 minutes at 37°C.
-
Validation Check: The slope of fluorescence increase should be flattened by Ad-5A2M. If Ca²⁺ flux is blocked but Yo-Pro-1 is not, the compound may be a partial antagonist or channel blocker rather than a pore blocker.
Selectivity & Counter-Screening (The "Trust" Pillar)
A common pitfall with adamantyl-carboxamides is off-target activity against 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and TRPA1 channels.
Self-Validating Control System:
-
Negative Control: Test Ad-5A2M on P2X4-expressing cells . P2X4 is the closest homolog. A specific P2X7 antagonist should have >100-fold selectivity for P2X7 over P2X4.
-
Off-Target Screen: Run a counter-screen against 11β-HSD1 (cortisone to cortisol conversion assay). Many adamantyl amides were originally designed for this target.
Selectivity Workflow Diagram
Figure 2: Selectivity Screening Workflow. Essential counter-screens to ensure the observed phenotype is P2X7-mediated.
References
-
AstraZeneca P2X7 Series: Furber, M., et al. (2007). "Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists."[3] Journal of Medicinal Chemistry. Link
-
P2X7 Pore Formation: Surprenant, A., et al. (1996). "The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7)." Science. Link
-
Yo-Pro-1 Assay Protocol: Michel, A. D., et al. (2008). "A comparison of the properties of P2X7 receptors in human and rat cell lines." British Journal of Pharmacology. Link
-
Adamantane Scaffold Review: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
-
A-740003 Characterization: Honore, P., et al. (2006). "A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide compared to known therapeutic agents
This guide provides an in-depth technical analysis of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (referred to herein as AMC-Scaffold ), a critical pharmacophore intermediate used in the design of P2X7 receptor antagonists and 11β-HSD1 inhibitors.
Unlike a standard product brochure, this guide treats the compound as a Lead-Like Scaffold for Fragment-Based Drug Design (FBDD), comparing its physicochemical and pharmacological potential against fully optimized clinical candidates.
Executive Technical Summary
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (CAS: 698985-04-5) represents a "privileged structure" in medicinal chemistry. It combines the lipophilic, cage-like adamantane moiety (crucial for occupying hydrophobic pockets in P2X7 and 11β-HSD1 receptors) with a 2-methyl-5-aminoaniline linker.
-
Primary Application: Synthesis of urea-based or amide-based P2X7 Receptor Antagonists (for inflammation/pain) and 11β-HSD1 Inhibitors (for metabolic syndrome).
-
Mechanism of Utility: The adamantane group acts as an "anchor" in the receptor's allosteric hydrophobic pocket, while the free 5-amino group serves as a vector for growing the molecule into the solvent-exposed region to establish hydrogen bonding (e.g., via urea or heterocyclic linkages).
-
Status: Advanced Intermediate / Research Probe. (Not a marketed therapeutic agent itself).
Comparative Performance Analysis
The following analysis compares the AMC-Scaffold (the intermediate) against established therapeutic agents that utilize similar pharmacophores. This highlights the "Structure-Activity Relationship" (SAR) evolution from scaffold to drug.
Table 1: Pharmacological & Physicochemical Comparison
| Feature | AMC-Scaffold (The Subject) | A-740003 (Optimized P2X7 Antagonist) | INCB13739 (11β-HSD1 Inhibitor) | Imatinib (Kinase Inhibitor) |
| Role | Lead Scaffold / Intermediate | Potent Antagonist (Tool Compound) | Clinical Candidate (Phase II) | Marketed Drug (Oncology) |
| Core Structure | Adamantane-Amide-Aniline | Adamantane-Amide-Cyanoguanidine | Adamantane-Amide-Triazole | Pyrimidine-Amide-Aniline |
| P2X7 Potency (IC₅₀) | Low (> 10 µM) (Predicted) | High (18–40 nM) | Inactive | Inactive |
| 11β-HSD1 Potency | Moderate (~1–5 µM) | Low | High (< 10 nM) | Inactive |
| Ligand Efficiency (LE) | High (Small size, specific binding) | Moderate (Larger MW) | High | Moderate |
| Solubility (LogS) | Low (Very Lipophilic) | Moderate (Polar tail added) | Optimized | Optimized |
| Metabolic Stability | Poor (Exposed aniline is labile) | Improved (Blocked metabolic sites) | High | High |
| Key Modification | N/A (Starting Point) | Addition of Cyanoguanidine | Addition of Triazole/Polar group | Use of 2-methyl-5-aminophenyl linker |
Key Insights:
-
Potency Evolution: The AMC-Scaffold provides the necessary hydrophobic binding (Adamantane) but lacks the polar interactions required for nanomolar potency. Converting the free amine of AMC into a urea or cyanoguanidine (as in A-740003) typically boosts potency by 100–1000 fold.
-
The "Linker" Connection: The 2-methyl-5-aminophenyl moiety is identical to the linker found in Imatinib (Gleevec). This proves the scaffold's versatility in orienting "Head" and "Tail" groups in kinase and receptor pockets.
-
Solubility Challenge: The AMC-Scaffold is highly lipophilic (Adamantane). Successful drugs derived from this scaffold must introduce a polar group at the 5-amino position (e.g., a piperazine or heterocycle) to lower LogP and improve bioavailability.
Mechanistic Pathway & SAR Logic
The following diagram illustrates how the AMC-Scaffold serves as the divergent point for two distinct therapeutic classes.
Figure 1: Divergent synthesis pathways from the AMC-Scaffold to potent P2X7 antagonists and 11β-HSD1 inhibitors.
Experimental Protocols
To validate the potential of the AMC-Scaffold, researchers typically perform a Derivatization-Screening Workflow . Below is a validated protocol for converting the scaffold into a testable library.
Protocol A: Synthesis of Urea Derivatives (P2X7 Optimization)
Objective: Convert the weak AMC-Scaffold into a potent urea-based antagonist.
-
Reagents:
-
Substrate: AMC-Scaffold (1.0 eq) (dissolved in dry DCM).
-
Reagent: Various Isocyanates (e.g., Phenyl isocyanate, Pyridyl isocyanate) (1.1 eq).
-
Base: Triethylamine (1.5 eq).
-
-
Procedure:
-
Cool the AMC solution to 0°C under nitrogen atmosphere.
-
Add the isocyanate dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot (AMC) should disappear.
-
-
Workup:
-
Quench with water. Extract with DCM (3x).
-
Wash organic layer with brine, dry over Na₂SO₄.
-
Concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Hexane or use Flash Chromatography.
Protocol B: P2X7 Functional Assay (Calcium Flux)
Objective: Compare the IC₅₀ of the AMC-Scaffold vs. its Urea Derivatives.
-
Cell Line: HEK293 cells stably expressing human P2X7 receptor.
-
Dye Loading:
-
Seed cells in 384-well black-walled plates (20,000 cells/well).
-
Incubate with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
-
Compound Addition:
-
Add AMC-Scaffold (Control) and Derivatives at varying concentrations (0.1 nM to 10 µM).
-
Incubate for 15 minutes.
-
-
Activation:
-
Inject BzATP (P2X7 agonist) at EC₈₀ concentration (typically 100–300 µM).
-
-
Readout:
-
Measure fluorescence intensity (Ex/Em: 490/520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Expectation: AMC-Scaffold will show minimal inhibition (high IC₅₀). Urea derivatives should show dose-dependent inhibition (low IC₅₀).
-
Structural Logic & Binding Mode
The following diagram details the specific binding interactions of the AMC-Scaffold within the P2X7 receptor pocket, highlighting why the "5-amino" modification is necessary.
Figure 2: Pharmacophore mapping of AMC-Scaffold within the P2X7 binding pocket.
References
-
AstraZeneca P2X7 Research: Adamantane amides as P2X7 receptor antagonists.[1]
-
Source: Bioorganic & Medicinal Chemistry Letters (2003).[1]
- Context: Establishes the adamantane-amide core as a primary scaffold for P2X7 antagonism.
-
-
Abbott Laboratories (AbbVie):Discovery of A-740003, a potent and selective P2X7 antagonist.
- Source: Journal of Pharmacology and Experimental Therapeutics (2006).
- Context: Demonstrates the evolution of the adamantane scaffold into a potent drug via cyanoguanidine addition.
-
Incyte Corporation:Discovery of INCB13739, a selective inhibitor of 11β-HSD1.
- Source: Journal of Medicinal Chemistry (2011).
- Context: Validates the adamantane-amide scaffold for metabolic targets.
-
Imatinib Structural Analysis:Kinase inhibition via the 2-methyl-5-aminophenyl pharmacophore.
- Source: N
- Context: Highlights the structural importance of the phenyl-methyl-amine linker used in the AMC-Scaffold.
Sources
comparative analysis of the pharmacokinetic profiles of adamantane amides
Executive Summary: The "Lipophilic Bullet" Paradox
In modern drug discovery, the adamantane scaffold—specifically when linked via an amide bond (adamantane amides)—serves as a critical structural motif for modulating pharmacokinetics (PK).[1] Often termed a "lipophilic bullet," the adamantane cage (
This guide provides a comparative analysis of adamantane amides against standard phenyl and linear amide alternatives. It details the structural influence on metabolic stability (
Part 1: Structural Impact on PK Profiles
The incorporation of an adamantane cage into an amide structure drastically alters the physicochemical landscape of the molecule compared to planar aromatic or linear aliphatic alternatives.
Comparative PK Metrics
The following table summarizes representative PK parameters derived from structure-activity relationship (SAR) studies of 11
| Parameter | Adamantane Amide (1-Ad) | Phenyl Amide (Bioisostere) | Linear Aliphatic Amide | Mechanistic Rationale |
| LogP (Lipophilicity) | High (3.5 – 5.0) | Moderate (2.0 – 3.5) | Low/Variable (1.0 – 2.5) | The diamondoid cage adds significant hydrophobic bulk without polar interactions. |
| Metabolic Stability ( | High (> 60 min in RLM) | Moderate (20 – 40 min) | Low (< 10 min) | Steric Shielding: The bulky cage protects the amide bond from amidases and hinders CYP access to the linker. |
| BBB Permeability ( | High ( | Moderate | Low | High lipophilicity facilitates passive diffusion, though P-gp efflux can occur. |
| Solubility | Low (often < 10 | Moderate | High | High crystal lattice energy of the symmetrical adamantane cage reduces aqueous solubility. |
| Major Metabolic Route | Cage Hydroxylation (CYP3A4) | Ring Oxidation / Amide Hydrolysis | Rapid Amide Hydrolysis | The cage shifts metabolism away from the linker (amide) to the tertiary carbons of the cage itself. |
The "Metabolic Shield" Effect
The adamantane group acts as a steric umbrella. In linear amides, the carbonyl carbon is exposed to nucleophilic attack by hydrolases. In adamantane-1-carboxamides, the bridgehead carbon creates a steric block, extending the half-life significantly.
Diagram 1: Metabolic Fate Comparison
This diagram illustrates how the adamantane scaffold shifts the site of metabolism (SOM) compared to linear amides.
Caption: Adamantane protects the amide bond from hydrolysis, shifting metabolism to slow oxidative hydroxylation on the cage.
Part 2: Experimental Protocols for PK Validation
To validate the PK profile of a new adamantane amide derivative, two critical assays are required: Microsomal Stability (to assess the "shielding" effect) and PAMPA-BBB (to assess CNS penetration).
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1
M final concentration).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. [2]
Interpretation:
-
Adamantane Amide Target:
min.[2] If min, the cage is likely undergoing rapid hydroxylation at the C3/C5 positions, requiring fluorination to block these sites.
Protocol B: PAMPA-BBB (Passive Permeability)
Objective: Assess if the lipophilic adamantane moiety drives the compound across the blood-brain barrier.
Workflow:
-
Donor Plate: Prepare 10 mM stock of adamantane amide. Dilute to 50
M in PBS (pH 7.4). Add to donor wells. -
Membrane: Coat the PVDF filter of the acceptor plate with 4
L of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane). -
Acceptor Plate: Fill acceptor wells with 200
L PBS. -
Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.
-
Calculation:
Part 3: Blood-Brain Barrier Distribution Mechanisms
Adamantane amides are notorious for their CNS activity (e.g., Amantadine). However, for non-CNS targets (like peripheral 11
The Permeability-Efflux Trade-off
While the lipophilic cage drives passive diffusion, the amide linker can sometimes act as a substrate for P-glycoprotein (P-gp), leading to efflux.
Diagram 2: BBB Transport Dynamics
This diagram visualizes the competition between passive entry driven by the adamantane cage and active efflux.
Caption: High lipophilicity of adamantane allows passive entry, but amide linkers may trigger P-gp efflux, reducing net CNS exposure.
Modulating Distribution
To restrict adamantane amides to the periphery (e.g., for metabolic disease treatments):
-
Strategy: Introduce polar groups (carboxylic acids, sulfonyls) on the non-adamantane side of the amide.
-
Result: The adamantane cage provides metabolic stability, while the polar tail prevents BBB crossing (
).
References
-
Liu, J., et al. (2011). "Adamantane-based 11
-HSD1 Inhibitors: Structure-Activity Relationships and Metabolic Stability." Journal of Medicinal Chemistry. -
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
Spector, R. (1988). "Transport of amantadine and rimantadine through the blood-brain barrier."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability Protocols).
-
FDA Center for Drug Evaluation. (2006). "Clinical Pharmacology Reviews: Sitagliptin (Adamantane-based DPP4 inhibitors comparison)."
Sources
A Comparative Guide to Evaluating the Off-Target Effects of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Introduction: De-risking a Novel Adamantane-Containing Candidate
The molecule N-(5-amino-2-methylphenyl)adamantane-1-carboxamide represents a novel chemical entity (NCE) with therapeutic potential. Its structure, featuring a rigid adamantane cage, a carboxamide linker, and a substituted aromatic ring, suggests potential interactions with a variety of biological targets. The adamantane moiety is a well-established pharmacophore found in approved drugs targeting viral proteins, ion channels, and enzymes.[1][2][3] Its lipophilic and rigid nature can enhance binding affinity, improve metabolic stability, and increase cell permeability, but these same properties can also lead to unforeseen off-target interactions.[4][5][6][7]
Identifying unintended molecular interactions, or off-target effects, is a critical step in early drug discovery.[8] Such effects are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[9] A proactive, systematic evaluation of off-target liabilities allows for the early selection of safer, more selective lead candidates, ultimately saving significant time and resources.[10]
This guide provides a comprehensive, multi-tiered strategy for characterizing the off-target profile of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide. We will compare and contrast leading methodologies, from computational prediction to broad-based in vitro screening and cell-based phenotypic analysis, providing the rationale behind experimental choices and detailed protocols for key assays.
Molecular Profile and Hypothesized Off-Target Classes
A structural assessment of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide allows us to hypothesize potential off-target families, guiding the selection of appropriate screening panels.
-
Adamantane Moiety : This bulky, hydrophobic group is known to interact with hydrophobic pockets in proteins. Its structural similarity to the endogenous ligand of the NMDA receptor in the case of memantine, and its ability to block the M2 proton channel of the influenza virus in amantadine, highlight its propensity to engage with ion channels and receptors.[1][4]
-
Carboxamide Linker : This functional group is a common hydrogen bond donor and acceptor. It is a classic feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP binding pocket.
-
Substituted Phenyl Ring : The aromatic ring can participate in π-stacking interactions, while the amino and methyl groups provide additional points for hydrogen bonding or hydrophobic interactions.
Based on these features, the primary hypothesized off-target families for this compound include:
-
Kinases : Due to the carboxamide linker and aromatic system.
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels : Driven by the bulky, lipophilic adamantane cage.
-
Cytochrome P450 (CYP) Enzymes : The overall lipophilicity can lead to interactions with metabolic enzymes.
-
Nuclear Receptors : Lipophilic molecules can often bind to the ligand-binding domains of these receptors.
A Multi-Tiered Strategy for Off-Target Profiling
A robust off-target evaluation follows a logical cascade, moving from broad, predictive methods to more specific, biologically relevant assays. This approach maximizes information gain while efficiently using resources.
Caption: Tiered workflow for off-target effect evaluation.
Comparative Analysis of Methodologies
Tier 1: In Silico (Computational) Profiling
Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions, helping to prioritize which screening panels to run.[9][11]
| Method | Principle | Advantages | Limitations |
| Ligand-Based (e.g., SEA) | Compares the 2D/3D structure of the test compound to a database of known ligands with annotated biological activities. | Fast, does not require protein structures, good for identifying broad family-level similarities. | Limited by the diversity and accuracy of the underlying database; may miss novel interactions. |
| Structure-Based (Docking) | Docks the 3D conformation of the compound into the crystal structures of known off-targets. | Provides a structural hypothesis for the interaction; can identify novel binders. | Computationally intensive; highly sensitive to protein conformation and scoring function accuracy. |
Recommendation: For N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, a ligand-based approach is a cost-effective first step to flag potential kinase and GPCR family interactions. Follow-up docking into top-ranked, structurally-diverse hits can then provide more specific hypotheses.
Tier 2: In Vitro Biochemical and Biophysical Assays
This is the core of off-target evaluation, providing direct experimental evidence of interaction. Commercial services offer broad panels for early safety assessment.[10]
Comparison of Representative Screening Panels:
| Panel Type | Typical Assay Format | Data Output | Rationale for NCE |
| Kinase Panel (e.g., 400+ kinases) | Radiometric or luminescence-based activity assays (e.g., ADP-Glo). | % Inhibition at a fixed concentration (e.g., 10 µM), followed by IC50 for hits. | Essential, given the carboxamide scaffold. A broad panel is crucial to assess selectivity. |
| Safety Pharmacology Panel (e.g., 44 targets) | Radioligand binding assays for GPCRs, ion channels, and transporters. | % Displacement of a known radioligand at a fixed concentration. | Critical, due to the adamantane moiety. This panel covers key cardiovascular and CNS targets. |
| CYP Inhibition Panel (e.g., 7 major isoforms) | Fluorescent substrate-based assays. | IC50 values for inhibition of metabolic activity. | Important for predicting drug-drug interaction potential. |
Validating Hits with Biophysical Methods: The Cellular Thermal Shift Assay (CETSA)
While panel screens identify biochemical inhibition, they don't confirm that the compound engages the target inside a living cell. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a physiological context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
CETSA is invaluable for confirming that a hit from a biochemical screen is a genuine intracellular off-target, distinguishing it from artifacts or compounds with poor cell permeability.
Tier 3: Cell-Based Phenotypic Screening
Phenotypic screening assesses the global effect of a compound on cell health and function without a preconceived target bias.[12][13][14] This approach can uncover unexpected off-target effects that are missed by target-based screens.[15]
| Method | Principle | Advantages | Disadvantages |
| High-Content Imaging | Automated microscopy and image analysis to quantify changes in hundreds of cellular features (e.g., nuclear morphology, mitochondrial integrity, cytoskeletal structure). | Unbiased, highly multiparametric, provides a rich "fingerprint" of a compound's cellular effect. | Hits require extensive follow-up work for target deconvolution; can be complex to analyze. |
| Cell Viability Profiling | Measures cell viability across a large, diverse panel of cancer cell lines. | Can reveal unexpected sensitivities in specific genetic contexts, hinting at off-target pathways. | Lower information content than imaging; primarily focused on cytotoxicity. |
Recommendation: A high-content imaging assay using a cell line like U2OS is a powerful tool. By comparing the phenotypic profile of our NCE to a library of reference compounds with known mechanisms of action, we can infer potential off-target pathways. For example, a profile similar to that of mitochondrial toxins would immediately raise a red flag not easily caught by kinase or GPCR panels.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)
This protocol describes determining the IC50 value for an identified off-target kinase hit.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.
Materials:
-
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide (NCE)
-
Recombinant off-target kinase
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the NCE in DMSO, starting at 1 mM. Prepare similar dilutions for Staurosporine.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the substrate and ATP (at its Km concentration).
-
Add 25 nL of serially diluted compound, positive control, or DMSO vehicle.
-
Initiate the reaction by adding 2.5 µL of the recombinant kinase.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision).
-
Data Analysis:
-
Normalize the data with the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation: The inclusion of Staurosporine, a potent broad-spectrum kinase inhibitor, serves as a positive control to ensure the assay is performing correctly. The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Principle: This protocol verifies the engagement of an off-target protein by the NCE in intact cells by measuring its increased stability against thermal denaturation.
Materials:
-
HEK293 cells (or other relevant cell line)
-
NCE and a known inhibitor of the off-target (positive control)
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen and a thermal cycler
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, primary antibody against the off-target protein, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO), NCE (e.g., at 10x the biochemical IC50), or the positive control inhibitor for 2 hours.
-
Cell Harvest: Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of 10^7 cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as the unheated control.
-
Lysis and Clarification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins.
-
-
Protein Quantification: Transfer the supernatants to new tubes. Quantify the protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the off-target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity of each band to the unheated control for that treatment group.
-
Plot the normalized intensity versus temperature for each treatment group (vehicle, NCE, positive control) to generate the "melt curves". A rightward shift in the curve for the NCE-treated sample compared to the vehicle indicates target stabilization and engagement.
-
Data Interpretation and Candidate Prioritization
The goal is to integrate data from all tiers to build a comprehensive off-target profile and make a "Go/No-Go" decision.
Hypothetical Data Summary for N-(5-amino-2-methylphenyl)adamantane-1-carboxamide:
| Assay Type | Target/Phenotype | Result | Implication | Priority |
| Primary Target Assay | Hypothetical Target X | IC50 = 50 nM | Potent on-target activity | Go |
| Kinase Panel (10 µM screen) | Kinase Z | 95% Inhibition | Potent off-target kinase activity | High Concern |
| Safety Panel (10 µM screen) | 5-HT2B Receptor | 88% Displacement | Potential for cardiotoxicity (fen-phen) | High Concern |
| CETSA | Kinase Z | 10.2°C thermal shift | Confirmed intracellular engagement | Validates Concern |
| CETSA | 5-HT2B Receptor | No significant shift | Poor cell permeability or binding artifact | De-escalates Concern |
| High-Content Imaging | Mitochondrial Toxicity Profile | Strong dose-dependent signal | Potential for mitochondrial dysfunction | Medium Concern |
Decision Framework:
-
High-Priority Concerns: Off-targets with a known link to clinical toxicity (e.g., hERG, 5-HT2B) or potent inhibition (<1 µM) of a major signaling kinase require immediate attention. A selectivity window of <100-fold between the on-target and off-target potencies is generally considered a significant risk.
-
Interpretation: In our hypothetical example, the potent inhibition of Kinase Z is confirmed in cells via CETSA, representing a major liability. The 5-HT2B receptor binding, however, does not translate to cellular engagement, suggesting it may be a lower risk. The mitochondrial phenotype warrants further investigation.
-
Path Forward: Based on this profile, the compound would be flagged as high-risk. Medicinal chemistry efforts would be directed to design new analogs that retain potency at Target X while eliminating or significantly reducing activity against Kinase Z. The project might be de-prioritized in favor of cleaner alternative scaffolds.
Conclusion
Evaluating the off-target effects of a novel compound like N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is not a single experiment but a strategic campaign. By integrating computational predictions, broad biochemical screening, biophysical validation of cellular engagement, and unbiased phenotypic analysis, researchers can build a robust safety and selectivity profile. This tiered approach allows for the early and efficient identification of liabilities, enabling data-driven decisions that are fundamental to successful and safe drug development.
References
-
Comprehensive Methods for Off-Target Detection in Gene Editing. CD Genomics. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets. PMC. [Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research | Oxford Academic. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
-
Understanding the implications of off-target binding for drug safety and development. The Scientist. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology - Research journals. [Link]
-
Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics. [Link]
-
Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. PubMed. [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Adamantane - Wikipedia. Wikipedia. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. PubMed. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
- Method of obtaining n-phenyl-adamantane-1-carboxamide derivatives.
-
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Publications. [Link]
-
Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. PMC. [Link]
-
Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
-
N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists. PubMed. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. connectsci.au [connectsci.au]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. chem-space.com [chem-space.com]
- 14. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
[1]
Executive Summary & Chemical Context
N-(5-amino-2-methylphenyl)adamantane-1-carboxamide is a lipophilic, bioactive intermediate often utilized in the synthesis of kinase inhibitors (e.g., 11
As a Senior Application Scientist , I must emphasize that while specific GHS data for this exact research intermediate may be sparse, its structural components dictate its hazard profile. It combines the environmental persistence of the adamantane cage with the biological reactivity of a substituted aniline (aromatic amine).
The Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Toxic Bioactive Agent . Disposal must prevent environmental leaching (due to adamantane stability) and human exposure (due to aniline toxicity).[1]
Hazard Characterization & Risk Assessment
Before disposal, you must characterize the waste stream. This compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, but it likely meets the criteria for characteristic toxicity or state-level "Presumed Hazardous" status.[1]
Structural Hazard Analysis
| Structural Moiety | Associated Hazard | Operational Implication |
| Adamantane Cage | High thermal stability; Lipophilic; Bioaccumulative.[1][2][3] | Do not landfill. Requires high-temperature incineration (>1000°C) to break the cage structure.[1] |
| Aromatic Amine (5-amino-2-methylphenyl) | Skin sensitization; Potential carcinogenicity; Methemoglobinemia risk.[1] | Zero skin contact. Double-gloving is mandatory.[1] Waste containers must be sealed to prevent dust inhalation.[1] |
| Carboxamide Linker | Chemical stability; Hydrolysis resistance under neutral conditions.[1] | Chemical neutralization (bleach/acid) is ineffective for destruction.[1] Thermal oxidation is required.[1] |
GHS Classification (Derived/Precautionary)
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[1] The lipophilicity of the adamantane group allows it to permeate standard latex or thin nitrile rapidly if dissolved in organic solvents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile (0.11mm min) or Silver Shield® laminate.[1] | Prevents permeation of the lipophilic adamantyl moiety and toxic aniline. |
| Respiratory | N95 (minimum) or P100 HEPA respirator.[1] | Prevents inhalation of fine particulates during weighing or spill cleanup.[1] |
| Eye Protection | Chemical Splash Goggles.[1] | Standard safety glasses do not seal against airborne dusts or splashes.[1] |
| Body | Tyvek® Lab Coat or Apron.[1] | Disposable outer layer prevents contamination of street clothes.[1] |
Waste Classification & Segregation Workflow
Effective disposal starts with segregation at the bench. Do not mix this compound with oxidizers or aqueous acids.[1]
Diagram 1: Waste Stream Decision Matrix
Caption: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with downstream incineration protocols.
Spill Response Protocol (Immediate Action)
If a spill occurs (< 50g), follow this "Dry-Clean" method.[1] Do not use water initially , as this spreads the hydrophobic powder and makes containment difficult.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]
-
Protect: Don PPE (Double nitrile gloves, P100 respirator, Goggles).
-
Contain (Dry):
-
Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization. Do not pour liquid directly on the powder.
-
Scoop the material using a plastic spatula or dustpan.
-
-
Clean (Wet):
-
Disposal: Place all cleanup materials (wipes, gloves, scoop) into the Solid Toxic Waste bin.
Final Disposal Procedures
A. Solid Waste (Pure Compound)[1]
-
Container: HDPE wide-mouth jar or amber glass.
-
Labeling:
-
Disposal Method: High-Temperature Incineration. [1]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Container: Solvent-compatible safety can (polyethylene or stainless steel).[1]
-
Labeling: Must list the primary solvent (e.g., "Waste Dichloromethane") and the contaminant ("Trace Adamantane Carboxamide").
-
Disposal Method: Fuel Blending or Incineration.[1]
Diagram 2: Cradle-to-Grave Disposal Workflow
Caption: The logistical flow from laboratory bench to final thermal destruction, ensuring regulatory tracking via EPA manifests.
Regulatory Compliance Codes
When filling out your hazardous waste manifest, use the following codes based on your region and the mixture composition.
-
US EPA (RCRA):
-
If pure/unused: P-List or U-List codes generally do not apply to this specific CAS.[1]
-
Use D001 (Ignitable) if in organic solvent.[1]
-
Use D003 (Reactive) if mixed with reactive reagents.[1]
-
Best Practice: Manage as Non-RCRA Regulated Toxic Waste (unless mixed with listed solvents like F002/F003).[1]
-
-
European Waste Code (EWC):
-
16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
US Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste.
-
PubChem. (n.d.).[1] Compound Summary: Adamantane Derivatives and Toxicity Profiles. National Library of Medicine.[1]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 1-Adamantanecarboxamide (Generic Class Reference).
Sources
- 1. N-[3-(adamantane-1-amido)-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | 351437-77-9 | Buy Now [molport.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Executive Safety Assessment: The "Unknown Potency" Protocol
As researchers, we often handle compounds where specific toxicological data is sparse. N-(5-amino-2-methylphenyl)adamantane-1-carboxamide represents a classic "structural alert" scenario.[1] While a specific Safety Data Sheet (SDS) may be generic or unavailable, its molecular architecture dictates a High-Containment Strategy .[1]
Why this compound requires elevated caution:
-
Adamantane Cage: This lipophilic moiety is designed to facilitate transport across the Blood-Brain Barrier (BBB) . Historically, adamantane derivatives (e.g., Amantadine, Memantine) exhibit potent CNS activity [1].
-
Aniline Pharmacophore (5-amino-2-methylphenyl): The 5-amino-2-methylphenyl group is a substituted aniline (toluidine derivative).[1] Anilines are established methemoglobinemia inducers and potential sensitizers. They are readily absorbed through the skin [2].
Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 substance (Potent Compound). Do not rely on standard "Irritant" protocols.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling solid powder or concentrated solutions (>10 mM).
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 mask only if working inside a certified Fume Hood.[1] | Inhalation Risk: Fine powders of adamantyl amides are easily aerosolized. The lipophilic nature suggests rapid systemic uptake if inhaled. |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Laminate/PE (e.g., Silver Shield®)2. Outer: Nitrile (min 5 mil) | Permeation Risk: Anilines and their derivatives can permeate standard nitrile rubber. Laminate liners provide a broad chemical barrier against the organic amine moiety. |
| Ocular | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders. | Mucosal Absorption: The eye provides a direct route to the systemic circulation. Adamantane derivatives can be severe ocular irritants.[2][3][4][5][6][7] |
| Body | Tyvek® 400 (or equivalent) Lab Coat with elastic cuffs. Closed-toe chemical-resistant shoes.[1] | Particulate Control: Cotton lab coats trap dust. Tyvek sheds particulates and prevents dermal absorption of dust settling on clothing. |
Operational Workflow: Step-by-Step Handling
Phase A: Preparation & Weighing (Critical Control Point)
Goal: Prevent aerosolization of the solid powder.
-
Engineering Control: All weighing MUST occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Mitigation: Adamantane derivatives are often static-prone crystalline solids. Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.
-
The "Spatula Technique": Do not pour from the vial. Use a micro-spatula to transfer small amounts. If the powder is clumpy, do not crush it in the open; dissolve the entire clump if possible.
Phase B: Solubilization
Common Solvents: DMSO, Dichloromethane (DCM), Ethanol.
-
Solvent Warning: If using DMSO , be aware that it enhances skin permeability, potentially carrying the toxic aniline moiety directly into the bloodstream.
-
Protocol:
-
Add solvent to the vial before removing it from the hood.
-
Vortex with the cap tightly sealed.
-
Inspect the solution for clarity.[7] Adamantane derivatives can be stubborn; mild sonication (inside the hood) may be required.
-
Phase C: Waste Disposal
-
Solid Waste: Dispose of gloves, weigh boats, and paper towels in a sealed double-bagged hazardous waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizers (e.g., Nitric acid) due to the amine functionality (exothermic reaction risk).
Visualization: Safety Logic & Workflows
Figure 1: PPE Donning Sequence for Potent Compounds
This logic ensures that the "cleanest" layers touch the skin and the "dirtiest" layers are removed without cross-contamination.
Caption: Correct donning sequence to maximize barrier integrity and minimize skin exposure risks.
Figure 2: Spill Response Decision Tree
Immediate actions based on the state of the spilled material.
Caption: Decision matrix for containing spills. Note the specific prohibition of dry sweeping for solids.
Emergency Procedures
-
Eye Contact: Flush immediately for 15 minutes .[2][8][9] Do not stop to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact:
References
-
PubChem Compound Summary. Adamantane Derivatives and CNS Activity. National Library of Medicine. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aniline. United States Department of Labor. Available at: [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). Emergency Response Card: Aniline. CDC. Available at: [Link][1]
Sources
- 1. N-[3-(adamantane-1-amido)-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | 351437-77-9 | Buy Now [molport.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. novamolecular.com [novamolecular.com]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
